Product packaging for Methyl glycyrrhetate(Cat. No.:)

Methyl glycyrrhetate

Cat. No.: B5350449
M. Wt: 484.7 g/mol
InChI Key: RMIVRCBSQPCSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Origins of Glycyrrhetinic Acid Derivatives in Research

The scientific exploration of glycyrrhetinic acid derivatives is intrinsically linked to the long history of licorice root (Glycyrrhiza species) in traditional medicine. The primary active component of licorice is glycyrrhizin (B1671929) (also known as glycyrrhizic acid), a water-soluble glycoside responsible for the root's sweet taste. karger.comnih.gov For centuries, extracts containing glycyrrhizin have been used for their perceived anti-inflammatory, anti-ulcer, and expectorant properties. karger.comresearchgate.net

The journey into the specific chemistry began with the isolation of glycyrrhizin and the subsequent understanding of its structure. Researchers discovered that glycyrrhizin could be hydrolyzed, for instance through acid hydrolysis, to yield its aglycone, glycyrrhetinic acid (GTA). researchgate.netnih.gov This process cleaves the two glucuronic acid molecules from the triterpenoid (B12794562) backbone.

Glycyrrhetinic acid itself became a focal point of research due to its broad spectrum of biological activities, including anti-inflammatory, antiviral, and antitumor effects. nih.govgoogle.comnih.gov However, the desire to enhance these activities, improve pharmacokinetic properties, and reduce potential side effects led chemists to modify its structure. google.comnih.gov One of the most fundamental modifications is the esterification of the carboxylic acid group at the C-30 position. Methyl glycyrrhetate is the methyl ester of 18β-glycyrrhetinic acid, a primary derivative that is often used as a starting material for more complex chemical syntheses. researchgate.netresearchgate.net Its preparation can be achieved through various methods, such as treating glycyrrhizic acid with a methanolic solution of HCl or by using specific methylating agents like trimethylsilyldiazomethane. researchgate.netjst.go.jp

Significance of this compound in Natural Product Chemistry and Medicinal Research

The significance of this compound in natural product chemistry stems from its identity as a readily accessible, structurally rigid, and chiral scaffold. researchgate.net Derived from an abundant natural source, it provides a cost-effective starting point for the synthesis of complex molecules. nih.gov Its pentacyclic triterpenoid framework is a privileged structure in medicinal chemistry, and the functional groups—a hydroxyl group at C-3 and an α,β-unsaturated ketone in the C-ring—offer specific sites for chemical modification. nih.gov This allows for the systematic synthesis of libraries of new derivatives to explore structure-activity relationships.

In medicinal research, while glycyrrhetinic acid itself has demonstrated noteworthy biological potential, its derivatives are often synthesized to fine-tune these properties. nih.gov this compound serves as a key intermediate in the creation of compounds with enhanced or novel therapeutic activities. nih.govresearchgate.net Research has shown that derivatives stemming from this scaffold exhibit a wide range of pharmacological actions:

Antiviral Activity: Derivatives of glycyrrhizic acid, including those based on the glycyrrhetinic acid skeleton, have been tested against a variety of viruses. karger.com For example, conjugates of glycyrrhizic acid with amino acid methyl esters have shown potent activity against viruses like the Zika virus and influenza strains. karger.comnih.gov

Antitumor Activity: Glycyrrhetinic acid is known to induce apoptosis in tumor cell lines, and its derivatives, including those synthesized from this compound, are actively investigated as potential antitumor agents. nih.gov Modifications at various positions on the triterpenoid ring system have led to compounds with significantly improved activity compared to the parent molecule. nih.gov

Anti-inflammatory Activity: The anti-inflammatory properties of glycyrrhetinic acid are well-documented. researchgate.net Synthetic derivatives are often developed to enhance this effect. researchgate.net

Overview of Current Research Trajectories for this compound

Contemporary research on this compound is multifaceted, extending beyond traditional medicinal chemistry into the realm of materials science and supramolecular chemistry. Key research trajectories include:

Synthesis of Novel Bioactive Derivatives: A primary focus remains the use of this compound as a scaffold to synthesize new compounds with enhanced pharmacological profiles. researchgate.netresearchgate.net This involves targeted modifications to improve potency against cancer cells, viruses, and inflammatory pathways, while potentially reducing the side effects associated with the parent compounds. google.comnih.gov

Supramolecular Chemistry and Nanomaterials: A burgeoning area of research involves the use of this compound to construct novel self-assembling systems. researchgate.net By attaching different functional groups, scientists have created amphiphilic molecules that can spontaneously organize into nanostructures such as nanofibers, hydrogels, and organogels. nih.govrsc.orgmagtech.com.cn For instance, a pyridinium-functionalized this compound amphiphile was shown to self-assemble into supramolecular helical nanofibers. rsc.org These materials have potential applications in drug delivery, tissue engineering, and as responsive materials. nih.govmagtech.com.cn

Development of Advanced Materials: Researchers are exploring the unique properties of this compound-based materials for various applications. For example, a hydrogel formed from a this compound phosphate (B84403) derivative demonstrated the ability to extract gold salts from water and form gold nanoparticles in situ, creating a hybrid gel with electrocatalytic properties. magtech.com.cn This highlights the potential for creating functional materials from natural product precursors.

These research avenues underscore the compound's versatility, transitioning from a simple derivative of a natural product to a sophisticated tool in the development of new medicines and advanced materials.

Data Tables

Table 1: Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC31H48O4 naturalproducts.net
Heavy Atom Count35 naturalproducts.net
Aromatic Ring Count0 naturalproducts.net
Rotatable Bond Count1 naturalproducts.net
Number of Rings5 naturalproducts.net
Formal Charge0 naturalproducts.net
NP-Likeness Score3.05 naturalproducts.net
TopoPSA63.60 naturalproducts.net
Fsp30.87 naturalproducts.net
Hydrogen Bond Acceptor Count4 naturalproducts.net
Hydrogen Bond Donor Count1 naturalproducts.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H48O4 B5350449 Methyl glycyrrhetate

Properties

IUPAC Name

methyl 10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O4/c1-26(2)22-9-12-31(7)24(29(22,5)11-10-23(26)33)21(32)17-19-20-18-28(4,25(34)35-8)14-13-27(20,3)15-16-30(19,31)6/h17,20,22-24,33H,9-16,18H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIVRCBSQPCSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3b,18b-3-Methoxy-11-oxo-12-oleanen-30-oic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034516
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1477-44-7
Record name 3b,18b-3-Methoxy-11-oxo-12-oleanen-30-oic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034516
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

253 - 255 °C
Record name 3b,18b-3-Methoxy-11-oxo-12-oleanen-30-oic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034516
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Chemical Derivatization of Methyl Glycyrrhetate

Total Synthesis Approaches for Methyl Glycyrrhetate

The total synthesis of a complex natural product like this compound represents a significant challenge in organic chemistry. While extensive research exists on its semi-synthesis and derivatization, information regarding the complete de novo total synthesis of this compound is not prominently available in the reviewed literature. The focus of synthetic efforts has predominantly been on the modification of the readily available natural precursor, glycyrrhetinic acid.

Semisynthesis Strategies for this compound from Natural Precursors

The most common and economically viable method for producing this compound is through the semisynthesis from its natural precursor, glycyrrhetinic acid (GA). nih.gov Glycyrrhetinic acid is readily obtained by the acid hydrolysis of glycyrrhizin (B1671929) (also known as glycyrrhizic acid), the primary bioactive component extracted from the roots and rhizomes of licorice plants (Glycyrrhiza species). nih.govkarger.com

The semisynthesis of this compound from glycyrrhetinic acid is a straightforward esterification reaction. This process involves the conversion of the carboxylic acid group at the C-30 position of glycyrrhetinic acid into a methyl ester. researchgate.net Various methods can be employed for this esterification:

Reaction with Methyl Iodide: One common laboratory-scale method involves reacting glycyrrhetinic acid with methyl iodide in the presence of a base like potassium carbonate. researchgate.net

Use of Diazomethane (B1218177) or its Analogs: Trimethylsilyldiazomethane (TMSCHN2) serves as a safer and stable alternative to the highly toxic and explosive diazomethane for the efficient methylation of carboxylic acids. jst.go.jp This reagent reacts smoothly with carboxylic acids in a methanolic benzene (B151609) solution to yield the corresponding methyl esters in high yields. jst.go.jp

Acid-Catalyzed Esterification: Treatment of glycyrrhizic acid with a methanolic solution of hydrochloric acid can directly produce a mixture of the methyl esters of 18β- and 18α-glycyrrhetinic acids. researchgate.net

These semisynthetic strategies are widely adopted due to the abundance of the starting material, glycyrrhizin, in nature, making the production of this compound and its derivatives more accessible for further research and applications.

Chemoenzymatic Synthesis and Biotransformation Pathways of this compound and Analogues

Chemoenzymatic synthesis and biotransformation offer powerful and selective methods for the synthesis and modification of this compound and its analogues. nih.govnih.gov These approaches leverage the specificity of enzymes to achieve transformations that are often difficult to perform using conventional chemical methods. researchgate.net

Biotransformation studies have shown that various microorganisms can modify glycyrrhetinic acid and its derivatives, leading to novel compounds with potentially enhanced biological activities. nih.govresearchgate.net Fungi, in particular, are capable of introducing hydroxyl groups at various positions on the triterpenoid (B12794562) skeleton. For instance, incubation of 18β-glycyrrhetinic acid with fungi such as Cunninghamella blakesleeana, Absidia pseudocylindrospora, and Gliocladium viride has resulted in the formation of several hydroxylated derivatives, including 7β-hydroxyglycyrrhetinic acid and 7β,15α-dihydroxy-18β-glycyrrhetinic acid. researchgate.net

Bacillus species have also been utilized for the biotransformation of glycyrrhetinic acid derivatives. Bacillus subtilis and Bacillus megaterium have been shown to catalyze regio- and stereo-selective hydroxylation and glycosylation reactions on semi-synthesized GA derivatives. nih.gov These reactions often occur at unactivated C-H bonds, which are challenging to functionalize selectively through chemical means. nih.gov

Enzymes, particularly UDP-glycosyltransferases (UGTs), play a crucial role in the glycosylation of glycyrrhetinic acid and its derivatives. mdpi.com UGTs catalyze the transfer of a sugar moiety from a nucleotide sugar donor to an acceptor molecule. For example, a UGT from Bacillus subtilis (Bs-YjiC) can transfer a glucose moiety to both the C-3 hydroxyl and the C-30 carboxyl groups of glycyrrhetinic acid. mdpi.com Another UGT from the same organism, UGT109A3, can also glycosylate both positions to yield a unique 3,30-O-β-D-diglucoside-GA. frontiersin.org These enzymatic glycosylations can significantly enhance the water solubility of the parent compound. mdpi.comfrontiersin.org

Green Chemistry Principles and Sustainable Synthetic Routes in this compound Production

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing interest, aiming to develop more environmentally friendly and sustainable processes. researchgate.net

One approach involves the use of greener solvents and catalysts. For instance, a patented process describes a "green" preparation of stearyl glycyrrhetinate (B1240380), a derivative of glycyrrhetinic acid, that utilizes recyclable catalysts and aims for high yield and purity under mild reaction conditions. google.com The process starts with ammonium (B1175870) glycyrrhetate and involves hydrolysis and acetylation in glacial acetic acid and a mineral acid, followed by esterification. google.com

The use of biocatalysis, as discussed in the previous section, is inherently a green chemistry approach. researchgate.net Enzymatic reactions are typically performed under mild conditions (temperature, pressure, and pH) in aqueous media, reducing the need for harsh reagents and organic solvents. researchgate.net

Furthermore, efforts are being made to develop sustainable production platforms for glycyrrhetinic acid, the precursor to this compound, using microbial cell factories. nih.gov Metabolic engineering of microorganisms like Saccharomyces cerevisiae offers a promising alternative to extraction from licorice root, which can be limited by plant availability and low yields. nih.gov By engineering the metabolic pathways of these microorganisms, it is possible to produce glycyrrhetinic acid from simple and inexpensive carbon sources. nih.gov

Structural Modification and Derivatization Strategies for this compound

The structural modification of this compound is a key strategy to explore and enhance its biological properties. The primary sites for derivatization are the hydroxyl group at the C-3 position and the ester group at the C-30 position. nih.gov

Regioselective Esterification and Etherification of this compound

Regioselective esterification and etherification of the C-3 hydroxyl group of this compound allow for the introduction of various functional groups, leading to a diverse range of derivatives.

Esterification: The C-3 hydroxyl group can be acylated to form esters. For example, acetylation of this compound is a common modification. researchgate.net More complex ester derivatives can also be synthesized.

Etherification: The C-3 hydroxyl group can also be converted into an ether. This modification can alter the polarity and steric properties of the molecule, potentially influencing its biological activity.

Glycosylation of this compound for Enhanced Biological Properties

Glycosylation, the attachment of sugar moieties, is a widely used strategy to modify the properties of natural products, including this compound. royalsocietypublishing.orgresearchgate.net This modification can significantly impact the compound's solubility, stability, and biological activity. frontiersin.org

Chemical glycosylation of this compound typically involves the reaction of the C-3 hydroxyl group with an activated sugar donor. researchgate.net Various glycosyl donors, such as glycosyl bromides, can be used in the presence of a promoter like silver zeolite to achieve good yields and stereoselectivity. researchgate.net This method has been used to synthesize a range of 3-O-glycopyranosides of this compound, including those with glucosyl, galactosyl, cellobiosyl, and lactosyl residues. researchgate.net

The synthesis of diglycosides has also been reported. For instance, α-diglycosides of this compound have been synthesized by treating monoglycoside derivatives with a glucuronatopyranosyl bromide donor in the presence of a silver triflate promoter. nih.gov

Furthermore, "click chemistry" has been employed to synthesize triazole-linked glycosylated derivatives of 18β-glycyrrhetinic acid, which can also be applied to this compound. nih.gov This approach involves a 1,3-dipolar cycloaddition reaction between a propargyl ester of the triterpenoid and a glycosyl azide. nih.gov

The resulting glycosylated derivatives often exhibit different biological profiles compared to the parent aglycone. For example, certain synthetic this compound glycosides have shown antifungal activities. jst.go.jpresearchgate.net

Data Tables

Table 1: Examples of Biotransformation Products of Glycyrrhetinic Acid

MicroorganismSubstrateProduct(s)Reference
Botrytis cinereaGlycyrrhetinic Acidbicyclo(14.15.27)glycyrrhetinic acid nih.gov
Aspergillus ochraceopetaliformisGlycyrrhetinic Acid2-ene-glycyrrhetinic acid nih.gov
Cunninghamella blakesleeana18β-Glycyrrhetinic Acid3-oxo-7β-hydroxyglycyrrhetinic acid, 7β-hydroxyglycyrrhetinic acid researchgate.net
Bacillus subtilisGlycyrrhetinic Acid DerivativesHydroxylated and glycosylated derivatives nih.gov
Bacillus megateriumGlycyrrhetinic Acid DerivativesHydroxylated and glycosylated derivatives nih.gov

Table 2: Examples of Glycosylated Derivatives of this compound

Derivative TypeSynthetic MethodSugar MoietyReference
3-O-GlycopyranosidesChemical glycosylation with glycosyl bromide and silver zeoliteGlucosyl, Galactosyl, Cellobiosyl, Lactosyl researchgate.net
α-DiglycosidesChemical glycosylation with glucuronatopyranosyl bromide and silver triflateDisaccharides nih.gov
Triazole-linked GlycosidesClick chemistryVarious glycosyl azides nih.gov

Conjugate Formation of this compound with Biologically Active Moieties

The conjugation of this compound with other biologically active molecules is a synthetic strategy employed to enhance therapeutic properties, improve drug delivery, and create novel compounds with synergistic or targeted activities. This approach leverages the inherent biological activities of the triterpenoid scaffold while introducing new functionalities through chemical linkage to other pharmacophores.

A variety of biologically active moieties have been successfully conjugated to this compound, including anticancer agents, amino acids, and imaging agents. The primary point of attachment on the this compound molecule is often the C-3 hydroxyl group or the C-30 carboxylic acid group (after hydrolysis of the methyl ester).

Conjugation with Anticancer Drugs:

The development of drug-drug conjugates is a promising strategy to enhance the biopharmaceutical properties of selected drugs, potentially leading to synergistic activity, increased specificity, and reduced toxicity. jyoungpharm.org By chemically linking two or more drug molecules via intracellularly hydrolyzable linkers, the therapeutic activity of each component can be realized upon delivery to target cells. jyoungpharm.org

One notable area of research is the conjugation of this compound with established anticancer drugs. For example, derivatives of 18β-glycyrrhetinic acid, the parent compound of this compound, have been conjugated with triphenylphosphonium to target mitochondria, demonstrating potential as potent anticancer drugs. researchgate.net The combination of licorice compounds, including glycyrrhetinic acid, with clinical chemotherapy drugs has been shown to enhance anticancer effects and reduce the side effects of chemotherapeutics. researchgate.net

The following table summarizes examples of this compound and related triterpenoid conjugates with anticancer agents:

Triterpenoid DerivativeConjugated MoietyLinker StrategyPotential Application
18β-Glycyrrhetinic acidTriphenylphosphoniumNot specifiedMitochondria-targeted anticancer therapy researchgate.net
Glycyrrhetinic acidPolyethylene (B3416737) glycol (PEG)Not specifiedTargeted delivery of poorly soluble drugs researchgate.net
Betulinic acidPer-O-methylated-β-cyclodextrinNot specifiedAnticancer therapy researchgate.net
Oleanolic acidPer-O-methylated-β-cyclodextrinNot specifiedAnticancer therapy researchgate.net

Interactive Data Table

Generated html

Conjugation with Amino Acids and Peptides:

Conjugates of glycyrrhizic acid (a glycoside of glycyrrhetinic acid) with methyl esters of L-amino acids such as valine, methionine, and glutamic acid have been synthesized. nih.govnih.gov These conjugations are typically achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govnih.gov Such amino acid conjugates have been investigated for their immunomodulatory properties. nih.govnih.gov

Conjugation for Imaging and Delivery:

The unique three-dimensional structure and multi-chiral centers of glycyrrhetinic acid and its derivatives make them suitable scaffolds for developing drug delivery systems. researchgate.net For instance, a pyridinium-functionalized this compound has been shown to form hierarchical chiral assemblies in water, a property driven by hydrophobic forces. researchgate.net This self-assembly behavior is of interest for the development of novel nanomaterials. researchgate.net

Stereochemical Considerations in this compound Synthesis and Derivatization

The stereochemistry of this compound is a critical aspect that influences its biological activity and dictates the outcome of its chemical transformations. The molecule possesses multiple chiral centers, leading to a complex three-dimensional structure that must be considered during synthesis and derivatization.

This compound is a triterpenoid with a complex stereochemical structure, featuring several chiral centers. A chiral center is a carbon atom that is attached to four different groups. youtube.comlibretexts.org The specific arrangement of these groups in space gives rise to stereoisomers, which can have distinct physical and biological properties. libretexts.org

The parent compound, 18β-glycyrrhetinic acid, has a defined absolute configuration and stereochemistry at its asymmetric centers. researchgate.netresearchgate.net Any synthetic or derivatization process must account for these existing chiral centers to either retain the desired stereochemistry or to selectively produce a specific stereoisomer.

Key Chiral Centers and Their Influence:

The stereochemistry at various carbon atoms in the pentacyclic triterpenoid skeleton is crucial. For instance, the junction between rings C and D being cis has been confirmed through X-ray crystallography of a derivative. researchgate.net The orientation of substituents, such as the hydroxyl group at C-3 and the methyl ester at C-30, is also stereochemically defined.

Stereoselectivity in Derivatization:

Chemical reactions on the this compound scaffold can be highly influenced by the existing stereochemistry, leading to stereoselective outcomes. For example, the reduction of a ketone at C-3 would be expected to proceed with a certain degree of facial selectivity, dictated by the steric hindrance of the surrounding molecular framework.

The synthesis of conjugates also requires careful stereochemical control. When attaching other chiral molecules, such as amino acids, the potential for creating diastereomers arises. nih.gov The choice of coupling reagents and reaction conditions can influence the stereochemical outcome of these reactions. nih.gov

The following table highlights key stereochemical features and considerations in the context of this compound:

Stereochemical FeatureDescriptionImplication in Synthesis and Derivatization
Multiple Chiral CentersThe molecule contains several sp3-hybridized carbons with four different substituents. youtube.comlibretexts.orgLeads to the possibility of numerous stereoisomers. Synthetic routes must control the configuration at each center. msu.edu
Ring JunctionsThe fusion of the five rings creates specific stereochemical relationships. researchgate.netThe rigidity of the ring system influences the accessibility of reactive sites and the stereochemical course of reactions.
C-3 Hydroxyl GroupThe hydroxyl group at the C-3 position has a specific stereochemical orientation (β).This orientation affects the reactivity and can direct incoming reagents to a particular face of the molecule.
C-18 HydrogenThe β-orientation of the hydrogen at C-18 is a defining feature of the glycyrrhetinic acid skeleton. researchgate.netThis stereocenter is generally stable under many reaction conditions but can be epimerized under harsh conditions.

Interactive Data Table

Generated html

Advanced Analytical Methodologies for Methyl Glycyrrhetate Research

Chromatographic Separation and Quantification Techniques for Methyl Glycyrrhetate

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For this compound, various chromatographic techniques are utilized to achieve high-resolution separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of this compound and its parent compounds. The method's specificity is crucial, ensuring that the measured peak corresponds solely to the analyte, free from co-eluting impurities. nih.gov For instance, a reversed-phase C18 column is often employed to achieve baseline resolution. nih.gov One established HPLC method for a related compound, glycyrrhetinic acid, uses a chiral column with a mobile phase of methanol (B129727) and water to separate its diastereomers. nih.gov This method demonstrates excellent resolution and is accurate for determining optical purity with a run time of less than 30 minutes. nih.gov The addition of acetic acid to the mobile phase can enhance the robustness of the system. nih.gov In the analysis of herbal preparations, HPLC coupled with a photodiode array (PDA) detector allows for quantitative estimation, with identity confirmation often performed by mass spectrometry. nih.gov For example, in the analysis of Jowiseungki decoction, HPLC was used to identify ammonium (B1175870) glycyrrhizate, a salt of the parent compound, at a wavelength of 237 nm. researchgate.net

Table 1: Example HPLC Method Parameters for Related Compounds

ParameterValueReference
Column ChiraSpher (chiral) nih.gov
Mobile Phase Methanol:Water (65:35, v/v) nih.gov
Detection UV nih.gov
Run Time < 30 min nih.gov
Analyte Glycyrrhetinic acid diastereomers nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for this compound Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which necessitates higher operating pressures. This technology has been successfully applied in pharmacokinetic studies of complex herbal formulas containing related compounds like glycyrrhizic acid. nih.govmdpi.com For instance, a UPLC-MS/MS method was developed to determine 14 compounds, including glycyrrhizic acid, in rat plasma. mdpi.com The separation was achieved on an ACQUITY UPLC BEH C18 column with a gradient elution of acetonitrile (B52724) and 0.1% formic acid in water. mdpi.com This method demonstrated good linearity, precision, and accuracy, making it suitable for pharmacokinetic applications. mdpi.com The high sensitivity and selectivity of UPLC-MS/MS make it a powerful tool for quantifying low levels of analytes in complex biological matrices. mdpi.com

Table 2: UPLC Method Parameters for Analysis of Related Compounds in Biological Matrices

ParameterValueReference
Column ACQUITY UPLC BEH C18 (1.7 µm) mdpi.com
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient) mdpi.com
Flow Rate 0.3 mL/min mdpi.com
Detection Tandem Mass Spectrometry (MS/MS) mdpi.com
Application Pharmacokinetic study in rat plasma mdpi.com

Gas Chromatography (GC) Applications for this compound and Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, derivatization techniques can be employed to create more volatile analogs. For instance, processes like methanolysis followed by trimethylsilylation can convert non-volatile compounds into derivatives suitable for GC analysis. nih.gov GC coupled with mass spectrometry (GC-MS) is particularly useful for the identification and quantification of these derivatives. This approach is widely used in the analysis of fatty acid methyl esters (FAMEs), which share the methyl ester functional group with this compound. sigmaaldrich.com The choice of derivatization method, such as acid-catalyzed or base-catalyzed transesterification, can significantly impact the formation of the methyl esters. researchgate.net The GC column selection is also critical; for example, columns with a polyethylene (B3416737) glycol (PEG) stationary phase should be avoided when injecting silylation reagents. sigmaaldrich.com

Mass Spectrometry Techniques for this compound Identification and Quantitation

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of chemical compounds, including this compound. It is often coupled with chromatographic techniques to provide comprehensive analytical data.

Electrospray Ionization Mass Spectrometry (ESI-MS) in this compound Research

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of large and thermally labile molecules like this compound. In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating a fine mist of charged droplets. scielo.br As the solvent evaporates, desolvated ions are produced, which are then analyzed by the mass spectrometer. scielo.br ESI can operate in both positive and negative ion modes. For compounds like glycyrrhizic acid, the precursor-to-product ion transition can be monitored in negative ion mode for quantitative analysis. nih.gov The technique is highly sensitive and can be used for direct infusion analysis or coupled with liquid chromatography (LC-MS). rsc.org While ESI is effective for many compounds, it's noted that the ionization efficiency can vary between different methyl esters. rsc.org

High-Resolution Mass Spectrometry (HRMS) for this compound Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule and for its structural elucidation. This capability is invaluable in distinguishing between compounds with the same nominal mass but different chemical formulas. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, can achieve mass resolutions high enough to confidently identify unknown compounds and confirm the identity of known ones. nih.govquality-assistance.com For example, HRMS has been used to characterize a wide range of therapeutic molecules, from small chemical entities to large proteins. quality-assistance.com In the analysis of complex mixtures, HRMS coupled with UPLC (UPLC-HRMS) allows for the identification of components based on their accurate mass, retention time, and fragmentation patterns. frontiersin.org This technique offers a significant advantage in metabolite identification and the characterization of impurities. nih.gov

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for this compound

Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) stands as a powerful and highly sensitive technique for the analysis of this compound. This method offers superior resolution and shorter analysis times compared to conventional HPLC. The high sensitivity of UHPLC-MS/MS allows for the accurate quantification of trace amounts of this compound in complex samples. nih.gov

The optimization of a UHPLC-MS/MS method involves several key parameters. The selection of an appropriate column, such as a C18 column, is critical for achieving good chromatographic separation. The mobile phase composition, typically a mixture of an aqueous solution (often containing a buffer like ammonium formate) and an organic solvent like acetonitrile or methanol, is carefully optimized through gradient elution to ensure efficient separation. mdpi.com

For the mass spectrometric detection, parameters are fine-tuned to maximize the signal intensity of the analyte. mdpi.com This includes optimizing the electrospray ionization (ESI) source parameters such as capillary voltage, source temperature, desolvation temperature, and gas flows (cone and desolvation gases). mdpi.com The collision energy and cone voltage are optimized to generate specific precursor and product ions for selected reaction monitoring (SRM), which provides high selectivity and quantitative accuracy. The linearity of the detection method is typically established over a wide concentration range, often demonstrating correlation coefficients of 0.999 or better. thermofisher.com

Table 1: Illustrative UHPLC-MS/MS Parameters for Triterpenoid (B12794562) Analysis

Parameter Typical Setting Purpose
Chromatography
Column C18, sub-2 µm particle size High-resolution separation
Mobile Phase A Water with 5 mM Ammonium Formate Aqueous component of the mobile phase
Mobile Phase B Acetonitrile/Methanol Organic component of the mobile phase
Flow Rate 0.2 - 0.5 mL/min Controls the speed of the separation
Gradient Elution Varied %B over time Optimizes separation of complex mixtures
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Generates charged molecules for MS analysis
Capillary Voltage 1.5 - 3.0 kV Assists in the ionization process
Source Temperature 150 °C Aids in solvent evaporation
Desolvation Temp. 350 °C Further aids in solvent evaporation
Cone Gas Flow 50 L/h Nebulizes the eluent from the LC
Desolvation Gas Flow 650 L/h Assists in desolvation of the ions

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. researchgate.netnih.gov It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques in the structural analysis of this compound. researchgate.netiosrphr.org ¹H NMR provides information about the chemical environment and number of different types of protons in the molecule. slideshare.net The chemical shifts (δ) of the proton signals are indicative of their electronic environment. For instance, the presence of methyl groups, olefinic protons, and protons attached to carbons bearing heteroatoms can be identified. iosrphr.orgbhu.ac.in

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. slideshare.net The number of signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms. The chemical shifts in ¹³C NMR cover a wider range than in ¹H NMR, providing clear differentiation between sp³, sp², and sp hybridized carbons, including carbonyl and olefinic carbons. slideshare.net The chemical shifts of impurities from common solvents are well-documented and must be considered during spectral analysis. sigmaaldrich.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Aglycone Moiety of a Glycyrrhetinic Acid Derivative in Pyridine-d₅ researchgate.net

Position δH (ppm) δC (ppm)
3 3.45 (dd) 88.5
11 - 200.2
12 5.95 (s) 128.0
13 - 170.1

Note: This table is illustrative and based on data for glycyrrhizic acid, a related compound. The exact chemical shifts for this compound may vary.

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure of this compound by establishing connectivity between different atoms. princeton.edu

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. libretexts.orgemerypharma.com It is used to identify adjacent protons in the molecular structure. core.ac.uk

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear techniques correlate the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). princeton.eduyoutube.comuvic.ca This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). princeton.eduemerypharma.comyoutube.com HMBC is particularly powerful for connecting different structural fragments and for assigning quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org It provides through-space correlations and is invaluable for determining the stereochemistry and three-dimensional conformation of the molecule.

Spectrophotometric Methods (UV-Vis, IR, CD) for this compound Analysis

Spectrophotometric methods are widely used for the qualitative and quantitative analysis of this compound, providing information about its electronic transitions and functional groups. globalresearchonline.net

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light by the molecule. mrclab.comamazonaws.com this compound, containing a chromophore (the α,β-unsaturated ketone system), exhibits characteristic absorption maxima in the UV region. researchgate.netdtic.mil UV-Vis spectroscopy is often used for quantitative analysis, where the absorbance at a specific wavelength (λmax) is proportional to the concentration of the compound in solution. upi.eduscholarsresearchlibrary.com The UV spectrum can be influenced by the solvent used. amazonaws.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. globalresearchonline.netutdallas.edu The IR spectrum of this compound will show characteristic absorption bands for functional groups such as hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bonds (C=C), as well as C-H stretching and bending vibrations. researchgate.netiosrphr.orglibretexts.org For example, a strong absorption band is expected in the region of 1650-1740 cm⁻¹ corresponding to the C=O stretching of the ketone and ester groups. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, CD spectroscopy can provide information about its absolute configuration and conformational properties in solution. researchgate.net

Table 3: Characteristic Spectroscopic Data for a Glycyrrhetinic Acid Derivative iosrphr.org

Spectroscopic Technique Characteristic Feature Wavenumber/Wavelength
IR (νmax) O-H stretch ~3315 cm⁻¹
C=O stretch (ketone) ~1676 cm⁻¹
C-O stretch ~1155 cm⁻¹

| UV-Vis (λmax) | α,β-unsaturated ketone | ~254 nm |

Note: This table is illustrative and based on data for 18β-glycyrrhetinic acid. The exact values for this compound may differ slightly.

Electrochemical Detection Methods for this compound

Electrochemical methods offer a sensitive and often low-cost alternative for the analysis of electroactive compounds. While less common than chromatographic and spectroscopic methods for this compound itself, electrochemical sensors can be developed for its detection. The α,β-unsaturated ketone moiety in this compound is electrochemically active and can be either oxidized or reduced at an electrode surface.

The development of an electrochemical sensor for this compound would involve selecting an appropriate electrode material (e.g., glassy carbon, gold, or modified electrodes) and optimizing the experimental conditions such as pH, supporting electrolyte, and potential waveform (e.g., cyclic voltammetry, differential pulse voltammetry). Recent advances in electrochemical sensors, including the use of nanomaterials and conductive polymers to modify electrode surfaces, have led to significant improvements in sensitivity and selectivity for detecting various organic molecules. mdpi.com Such approaches could potentially be applied to the sensitive detection of this compound. molaid.comnih.govmdpi.com

Method Validation Parameters for this compound Analytical Assays (Specificity, Linearity, Precision, Accuracy, Robustness)

The validation of any analytical method is crucial to ensure that it is suitable for its intended purpose and provides reliable, reproducible results. researchgate.netwjarr.comresearchgate.net The key validation parameters, as defined by guidelines from organizations like the International Council for Harmonisation (ICH), are: europa.euresearchgate.netdemarcheiso17025.comeuropa.eu

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netelementlabsolutions.com For a chromatographic method, this is demonstrated by the absence of interfering peaks at the retention time of this compound.

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net Linearity is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high correlation coefficient (r² > 0.99) is generally required.

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. europa.eu

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment. europa.eu

Accuracy: This is the closeness of the test results obtained by the method to the true value. researchgate.netelementlabsolutions.com It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by performing recovery studies on a sample spiked with a known amount of pure this compound. europa.eu

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. elementlabsolutions.com For a UHPLC method, these parameters could include the pH of the mobile phase, the column temperature, and the flow rate. iiste.org Robustness provides an indication of the method's reliability during normal usage.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Glycyrrhetinic acid
Acetonitrile
Methanol
Ammonium formate
Argon
Pyridine-d₅

Investigation of Biological Activities and Mechanistic Pathways of Methyl Glycyrrhetate in Preclinical Models

Anti-inflammatory Mechanisms of Methyl Glycyrrhetate

The anti-inflammatory effects of this compound are attributed to its ability to interfere with multiple stages of the inflammatory cascade, from the production of signaling molecules to the activation of intracellular signaling pathways.

Modulation of Pro-inflammatory Cytokine and Chemokine Production by this compound (e.g., IL-6, IL-1β, TNF-α)

This compound has been shown to modulate the production of key pro-inflammatory cytokines. Research on the closely related compound, glycyrrhetinic acid, demonstrates a significant dose-dependent reduction in the levels of Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6) in activated liver cells (HepG2). nih.gov In these studies, treatment with glycyrrhetinic acid at concentrations of 0.1, 1, and 10 µM resulted in a notable decrease in the secretion of both TNF-α and IL-6. nih.gov Furthermore, in human synoviocytes (SW982 cells) stimulated with Interleukin-1β (IL-1β), glycyrrhetinic acid at concentrations of 10, 20, and 40 μmol/L significantly inhibited the expression of IL-6. nih.govnih.gov These findings suggest that a primary anti-inflammatory mechanism of this compound involves the suppression of pivotal pro-inflammatory cytokine production.

Table 1: Effect of Glycyrrhetinic Acid on Pro-inflammatory Cytokine Production in HepG2 Cells


TreatmentConcentration (µM)TNF-α Level (Relative to Control)IL-6 Level (Relative to Control)
Control-100%100%
Glycyrrhetinic Acid0.1Significantly LowerSignificantly Lower
1Significantly LowerSignificantly Lower
10Significantly LowerSignificantly Lower

Inhibition of Inflammatory Mediators (e.g., iNOS, COX-2) by this compound

This compound has been found to inhibit the expression of key enzymes responsible for the production of inflammatory mediators. A derivative, 18α-glycyrrhetinic acid monoglucuronide (18α-GAMG), has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. rsc.org The inhibition of these enzymes is critical as iNOS is responsible for the production of nitric oxide (NO), a potent inflammatory mediator, while COX-2 is involved in the synthesis of prostaglandins, which also contribute to inflammation and pain.

Regulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, PI3K/Akt) by this compound

The anti-inflammatory effects of this compound are mediated through its regulation of crucial intracellular signaling pathways. Studies on glycyrrhetinic acid have demonstrated its ability to suppress the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.gov Specifically, glycyrrhetinic acid was found to inhibit the phosphorylation of IκB kinase α/β (IKKα/β), c-Jun N-terminal kinase (JNK), and p38 proteins, which are key components of these pathways. nih.gov By inhibiting these kinases, glycyrrhetinic acid effectively blocks the downstream signaling cascade that leads to the expression of pro-inflammatory genes. nih.gov Furthermore, research has shown that glycyrrhetinic acid can remarkably block the NF-κB signaling pathway in vitro. nih.govnih.gov The derivative 18α-glycyrrhetinic acid monoglucuronide has also been reported to suppress the NF-κB and MAPK signaling pathways. rsc.org

Antioxidant Mechanisms of this compound

In addition to its anti-inflammatory properties, this compound also demonstrates antioxidant activity, which contributes to its protective effects against cellular damage.

Direct Free Radical Scavenging Activity of this compound

This compound is capable of directly scavenging free radicals, which are highly reactive molecules that can cause damage to cells. The free radical scavenging activity of related compounds has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. In this assay, the ability of a compound to donate an electron and neutralize the DPPH radical is measured. Glycyrrhizin (B1671929), a glycoside of glycyrrhetinic acid, has been shown to possess DPPH radical scavenging activity with a calculated IC50 value of 189.93 ± 2.61 μg/mL. researchgate.net The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals, with a lower value indicating higher antioxidant activity. nih.gov

Table 2: DPPH Radical Scavenging Activity of Glycyrrhizin


CompoundAssayIC50 Value (μg/mL)Reference Standard (Ascorbic Acid) IC50 (μg/mL)
GlycyrrhizinDPPH189.93 ± 2.6126.06 ± 2.07

Enhancement of Endogenous Antioxidant Enzyme Systems by this compound (e.g., GSTs, Nrf2/HO-1 pathway)

No specific studies demonstrating the direct effect of this compound on the enhancement of endogenous antioxidant enzyme systems, such as Glutathione S-transferases (GSTs) or the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, were identified in the available preclinical models. The Nrf2/HO-1 signaling pathway is a critical cellular defense mechanism against oxidative stress, where Nrf2 activation leads to the transcription of numerous antioxidant genes, including HO-1. nih.govnih.gov While many natural compounds are known to activate this pathway, specific evidence for this compound is currently unavailable. nih.govmdpi.com

Regulation of Oxidative Stress Pathways by this compound

Detailed in vitro studies specifically investigating the mechanisms by which this compound regulates distinct oxidative stress pathways are not available in the current body of scientific literature. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates. mdpi.com While the antioxidant potential of related compounds has been explored, the specific interactions of this compound with key signaling pathways involved in oxidative stress, such as MAPK or PI3K/Akt, have not been specifically elucidated.

Antiproliferative and Apoptosis-Inducing Mechanisms of this compound in Cell Lines

While various natural products are investigated for their antiproliferative and apoptosis-inducing effects, specific data for this compound is lacking. nih.govfrontiersin.org Research into related compounds like glycyrrhizic acid has shown effects on cancer cell proliferation and apoptosis, but these findings cannot be directly attributed to this compound without specific investigation. nih.gov

Cell Cycle Arrest Induction by this compound (e.g., G0/G1, S phase)

There is no direct scientific evidence from preclinical studies to suggest that this compound induces cell cycle arrest in specific phases such as G0/G1 or S phase. researchgate.netnih.govresearchgate.net The cell cycle is a tightly regulated process, and arrest at checkpoints like G0/G1 or S phase is a common mechanism for antiproliferative agents to halt cancer cell growth. nih.gov However, studies specifically examining this activity for this compound in any cell line are currently absent from the literature.

Apoptosis Pathway Activation (e.g., mitochondrial, death receptor) by this compound

Specific molecular studies detailing the activation of either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways of apoptosis by this compound are not available. The mitochondrial pathway involves the release of cytochrome c, while the death receptor pathway is initiated by ligands binding to cell surface receptors like Fas or TNFR. nih.govnih.govresearchgate.netfrontiersin.org Although these are critical pathways in programmed cell death, their modulation by this compound has not been a subject of published research. mdpi.com

Autophagy Modulation by this compound

The scientific literature lacks studies focused on the modulation of autophagy by this compound in preclinical models. Autophagy is a cellular degradation and recycling process that can either promote cell survival or contribute to cell death, making it a target in cancer therapy. nih.govnih.gov Its interplay with other cell signaling pathways is complex, but the specific role of this compound in this process remains uninvestigated.

Inhibition of Angiogenesis by this compound in in vitro Models

No in vitro studies have been published that specifically demonstrate the inhibition of angiogenesis by this compound. Standard in vitro models for studying angiogenesis include endothelial cell proliferation, migration, and tube formation assays, often using Human Umbilical Vein Endothelial Cells (HUVECs). unimi.itnih.govnih.govmdpi.commdpi.com While the anti-angiogenic properties of other compounds from licorice root have been noted, this activity has not been specifically documented for this compound.

Metastasis and Invasion Inhibition by this compound in Cell-Based Assays

Recent preclinical research has focused on derivatives of glycyrrhetinic acid to enhance its therapeutic potential. One such derivative, 3-acetyl-18β-glycyrrhetinic-30-methyl ester (AM-GA), has demonstrated significant activity in the context of cancer cell migration and invasion. science.govnih.gov In cell-based assays, AM-GA was shown to effectively inhibit the migration of MCF-7 breast cancer cells. nih.gov This was observed in a wound healing assay, a standard in vitro method to study directional cell migration. nih.gov

The inhibitory effect on cancer cell proliferation, a key aspect of metastasis, was also notable. AM-GA exhibited potent cytotoxicity against the MCF-7 breast cancer cell line with a half-maximal inhibitory concentration (IC50) of 4.5 ± 0.1 µM. nih.gov This activity was found to be selective, as it showed less cytotoxicity towards the normal lung fibroblast cell line, WI-38. nih.gov The mechanism behind this cytotoxicity involves the induction of apoptosis and the activation of the tumor suppressor protein p53. nih.gov Furthermore, AM-GA was found to arrest the cell cycle in the sub-G1 phase, which is indicative of apoptotic cell death. nih.gov

While these findings specifically pertain to an acetylated methyl ester derivative, they highlight a promising avenue of investigation. The parent compound, glycyrrhetinic acid (GA), has also been shown to suppress breast cancer invasion and metastasis by inhibiting the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes crucial for the degradation of the extracellular matrix, through the p38 MAPK-AP1 signaling pathway. nih.gov Another study demonstrated that a novel conjugate of GA reduced in vitro HepG2 cell migration and invasion. researchgate.net These collective findings suggest that modification of glycyrrhetinic acid, including through methyl esterification, can yield compounds with potent anti-metastatic properties.

CompoundCell LineAssayKey FindingsReference
3-acetyl-18β-glycyrrhetinic-30-methyl ester (AM-GA)MCF-7 (Breast Cancer)Wound Healing AssayInhibition of cancer cell migration. nih.gov
3-acetyl-18β-glycyrrhetinic-30-methyl ester (AM-GA)MCF-7 (Breast Cancer)Cytotoxicity Assay (MTT)IC50 of 4.5 ± 0.1 µM. nih.gov
3-acetyl-18β-glycyrrhetinic-30-methyl ester (AM-GA)WI-38 (Normal Lung Fibroblast)Cytotoxicity Assay (MTT)Lower cytotoxicity compared to cancer cells, indicating selectivity. nih.gov
Glycyrrhetinic Acid (GA)Breast Cancer Cells-Inhibits MMP-2/MMP-9 expression via p38 MAPK-AP1 pathway. nih.gov

Antimicrobial Activities of this compound

Derivatives of 18β-glycyrrhetinic acid have been synthesized and evaluated for their antimicrobial properties, demonstrating a broad spectrum of activity. researchgate.net The structural modification of the parent compound is a key strategy to enhance its biological effects and overcome limitations such as low solubility. These modifications have yielded derivatives with significant antibacterial and antifungal activities against various pathogenic strains. researchgate.net

Antibacterial Mechanisms of this compound against Specific Pathogens (e.g., Staphylococcus aureus, Escherichia coli)

While direct studies on the antibacterial mechanism of solely this compound are limited, research on its parent compound and other derivatives provides significant insights. Glycyrrhetinic acid (GA) and its derivatives have shown strong antibacterial activity against numerous Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA).

The proposed mechanism for these related compounds involves the disruption of key metabolic processes. DNA microarray analysis of S. aureus treated with a succinoyl derivative of glycyrrhetinic acid revealed altered expression of a large number of genes related to transporters and metabolic factors for carbohydrates and amino acids. This suggests that the antibacterial action is, at least in part, due to the inhibition of these essential metabolic pathways. At higher concentrations, these derivatives exhibit bactericidal activity, while at lower concentrations, they are bacteriostatic.

Furthermore, 18β-glycyrrhetinic acid has been shown to inhibit the synthesis of protein, RNA, and DNA in bacteria. In MRSA, it reduces the expression of key virulence genes, demonstrating an ability to attenuate the pathogen's harmful effects. A study focused on designing and synthesizing novel 18β-glycyrrhetinic acid derivatives found that many of the new compounds exhibited good inhibitory activity against different bacterial strains. Notably, one of the synthesized derivatives showed high activity against Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL. researchgate.net

Antifungal Mechanisms of this compound

The antifungal potential of glycyrrhetinic acid derivatives has been demonstrated in preclinical studies. In a screening of newly synthesized derivatives of 18β-glycyrrhetinic acid, several compounds showed potent antifungal activity. researchgate.net Specifically, two derivatives exhibited the strongest activity against Cryptococcus, with a Minimum Inhibitory Concentration (MIC) of 2 μg/mL. researchgate.net

The parent compound, 18β-glycyrrhetinic acid, has also been shown to markedly reduce the in vitro growth of clinical isolates of Candida albicans. This inhibitory effect was observed at relatively low concentrations (6.2 μg/mL) and was pH-dependent. These findings indicate that the core structure of glycyrrhetinic acid is a promising scaffold for the development of new antifungal agents, and its derivatives, potentially including methyl esters, can exhibit potent activity.

Compound/DerivativePathogenActivityMICReference
18β-GA Derivative 1CryptococcusAntifungal2 μg/mL researchgate.net
18β-GA Derivative 3CryptococcusAntifungal2 μg/mL researchgate.net
18β-GA Derivative 20Pseudomonas aeruginosaAntibacterial4 μg/mL researchgate.net
18β-Glycyrrhetinic AcidCandida albicansAntifungal6.2 μg/mL

Antiviral Mechanisms of this compound (e.g., Zika virus, herpes simplex, vaccinia, PRRSV)

The antiviral properties of glycyrrhetinic acid and its derivatives have been investigated against a range of viruses. Dipotassium (B57713) glycyrrhetate (DG), a derivative of glycyrrhetinic acid, has been shown to effectively inhibit Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). The mechanism of action involves multiple pathways, including the inhibition of virus replication and the expression of the viral N gene. Further studies on traditional Chinese medicine formulas containing glycyrrhizin (the glycoside of glycyrrhetinic acid) confirmed the inhibition of all phases of the PRRSV life cycle, including attachment, internalization, replication, and release. While this research points to the potential of glycyrrhetinic acid derivatives in combating PRRSV, direct studies specifically on this compound against Zika virus, herpes simplex, or vaccinia virus are not extensively detailed in the current body of literature.

Antiprotozoal Activities of this compound

Investigation of this compound in Specific Preclinical Disease Models (Non-human in vivo and in vitro)

The biological activities of this compound and its related compounds have been explored in a variety of preclinical disease models, primarily utilizing in vitro cell cultures.

For cancer research, the derivative 3-acetyl-18β-glycyrrhetinic-30-methyl ester was evaluated using human breast adenocarcinoma cells (MCF-7) and normal human lung fibroblasts (WI-38) to establish its cytotoxic and anti-migratory effects. nih.gov These in vitro models are fundamental in determining the initial efficacy and selectivity of potential anticancer compounds. nih.gov The parent compound, glycyrrhetinic acid, has been studied more extensively in in vivo models, including HepG2 xenograft nude mice and H22 orthotopic mice models for liver cancer, and in animal models of breast cancer, where it was shown to suppress tumor growth and pulmonary metastasis. nih.govresearchgate.net

In the context of infectious diseases, in vitro models have been central to understanding antibacterial mechanisms. Studies on glycyrrhetinic acid and its derivatives have used various clinical strains of Staphylococcus aureus, including MRSA, to determine minimum inhibitory concentrations and to perform mechanistic studies like DNA microarray analysis. For MRSA-related skin infections, in vivo murine models of skin and soft tissue infection have been used to demonstrate that topical application of glycyrrhetinic acid can reduce lesion size and decrease the expression of virulence genes.

For antiviral research against PRRSV, the MARC-145 cell line (an African green monkey kidney cell line) is a standard in vitro model used to assess the inhibitory effects of compounds like dipotassium glycyrrhetate on viral replication and gene expression.

Disease AreaModel TypeSpecific ModelCompound TestedKey FindingsReference
CancerIn VitroMCF-7 (Human Breast Cancer)3-acetyl-18β-glycyrrhetinic-30-methyl esterCytotoxicity, inhibition of migration, cell cycle arrest. nih.gov
CancerIn VitroWI-38 (Normal Human Lung)3-acetyl-18β-glycyrrhetinic-30-methyl esterLower cytotoxicity, indicating selectivity. nih.gov
CancerIn VivoBreast Cancer Metastasis Animal ModelGlycyrrhetinic AcidSuppression of tumor outgrowth and pulmonary metastasis. nih.gov
CancerIn VivoHepG2 Xenograft & H22 Orthotopic MiceGlycyrrhetinic Acid ConjugateInhibition of tumor volume and weight. researchgate.net
Bacterial InfectionIn VitroStaphylococcus aureus (clinical strains, incl. MRSA)Glycyrrhetinic Acid & derivativesDetermination of MIC, bactericidal/bacteriostatic effects.
Bacterial InfectionIn VivoMurine Skin Infection Model (MRSA)18β-Glycyrrhetinic AcidReduced lesion size, decreased virulence gene expression.
Viral InfectionIn VitroMARC-145 Cells (PRRSV infection)Dipotassium GlycyrrhetateInhibition of virus replication and N gene expression.

Dermatological Research Applications of this compound in Preclinical Models

This compound, a derivative of glycyrrhetinic acid from licorice root, has been the subject of preclinical research for its potential applications in dermatology, primarily due to its anti-inflammatory properties. In various experimental models of skin inflammation, compounds structurally related to this compound have demonstrated significant efficacy. For instance, in a mouse model of psoriasis-like skin inflammation induced by imiquimod, the natural active product glycyrol, also derived from licorice, was shown to prevent the progression of skin lesions. This effect was attributed to both immunosuppressive and anti-inflammatory actions, including the reduction of inflammatory cytokines such as IL-6 and CXCL-3 in the affected skin.

The anti-inflammatory effects of these compounds are often investigated in cell culture models as well. For example, in human keratinocyte (HaCaT) cell lines stimulated with pro-inflammatory agents, licorice-derived compounds have been observed to reduce the expression of inflammatory mediators. These in vitro findings provide a mechanistic basis for the effects observed in animal models, suggesting that the therapeutic potential of this compound and related compounds in inflammatory skin conditions is linked to their ability to modulate the production of cytokines and other signaling molecules involved in the inflammatory cascade.

Preclinical studies often utilize various animal models to mimic human skin diseases. These can range from acute inflammation models, such as those induced by topical application of irritants, to more complex models of chronic inflammatory skin diseases like atopic dermatitis or psoriasis. The evaluation of therapeutic efficacy in these models typically involves macroscopic scoring of skin lesions, histological analysis of skin biopsies to assess inflammatory cell infiltration and epidermal changes, and molecular analysis of inflammatory markers within the skin tissue.

Table 1: Preclinical Dermatological Research on Licorice-Related Compounds

Compound/Extract Model Key Findings
Glycyrol Imiquimod-induced psoriasis-like mouse model Ameliorated psoriatic skin inflammation, reduced epidermal thickening, and decreased infiltration of mononuclear cells.
Glycyrol Inflammatory HaCaT cells Reduced expression of IL-6, CXCL-1, and CXCL-2.
Licorice Extracts General cosmetic applications Exhibits skin-whitening, anti-sensitizing, and anti-inflammatory properties.

Hepatoprotective Research with this compound in Experimental Models

The potential of this compound and its parent compound, glycyrrhetinic acid, to protect the liver from various insults has been extensively investigated in a range of preclinical models. These studies have explored its efficacy against liver injury induced by toxins, cholestasis, and metabolic dysfunction. The hepatoprotective effects are thought to arise from a combination of anti-inflammatory, antioxidant, and anti-fibrotic mechanisms.

In a mouse model of cholestatic liver injury induced by lithocholic acid (LCA), glycyrrhetinic acid demonstrated a protective effect. naturalhealthresearch.org This was evidenced by a significant attenuation of necrotic foci and inflammatory cell infiltration in the liver. naturalhealthresearch.org The underlying mechanism for this protection was linked to the upregulation of the farnesoid X receptor (FXR)-associated pathway and the prevention of the activation of the Toll-like receptor (TLR)/NF-κB signaling pathway. naturalhealthresearch.org By modulating these pathways, glycyrrhetinic acid helps to maintain bile acid homeostasis and reduce the inflammatory response that contributes to cholestatic liver damage. naturalhealthresearch.org

Animal models of chemically-induced liver fibrosis, for example using thioacetamide, have also been employed to study the hepatoprotective actions of licorice-derived compounds. In such models, glycyrrhizin has been shown to prevent liver fibrosis and necroinflammation, an effect associated with a reduction in the expression of the pro-inflammatory transcription factor NF-κB. These findings suggest that a key component of the hepatoprotective activity of these compounds is their ability to suppress inflammatory pathways that drive the progression of liver disease.

Furthermore, studies in diabetic rat models have shown that Glycyrrhiza glabra extracts can exert significant hepatoprotective effects by enhancing liver function, reducing oxidative stress, and alleviating histopathological damage. This is achieved through the upregulation of key antioxidant defense genes and the modulation of inflammatory and fibrotic pathways.

Table 2: Hepatoprotective Effects of Glycyrrhetinic Acid and Related Compounds in Preclinical Models

Compound Model Key Mechanistic Findings
Glycyrrhetinic Acid Lithocholic acid-induced cholestatic liver injury in mice Upregulation of the FXR-associated pathway; Prevention of TLR/NF-κB signaling pathway activation. naturalhealthresearch.org
Glycyrrhizin Thioacetamide-induced liver fibrosis in rats Reduction of NF-κB expression.
Glycyrrhiza glabra Extract Diabetic rat model Enhanced liver function, reduced oxidative stress, and alleviation of histopathological damage.

Neuroprotective Research with this compound in Experimental Models

Glycyrrhizin, the glycoside of glycyrrhetinic acid, has been a focal point of preclinical research into neuroprotective strategies for acute brain injuries, such as traumatic brain injury (TBI) and ischemic stroke. A significant body of evidence from animal models suggests that its neuroprotective effects are largely mediated through its anti-inflammatory properties, particularly its ability to inhibit the high mobility group box 1 (HMGB1) protein.

HMGB1 is a protein that, when released from damaged cells, acts as a potent pro-inflammatory signal. In the context of brain injury, HMGB1 is massively released and triggers inflammatory processes, including the activation of microglia, the resident immune cells of the brain. This neuroinflammatory response is a major contributor to secondary brain injury, the cascade of events that follows the initial trauma and leads to further neuronal damage.

Preclinical studies, often using rodent models of middle cerebral artery occlusion (MCAO) to simulate ischemic stroke, have shown that glycyrrhizin can significantly reduce infarct volumes and improve neurological outcomes. This neuroprotective effect is accompanied by a suppression of microglial activation and a reduction in the production of pro-inflammatory cytokines. Mechanistically, glycyrrhizin has been shown to directly bind to HMGB1, inhibiting its pro-inflammatory activities. It can also block the secretion of HMGB1 from cells, in part by suppressing its phosphorylation, a key step in the release process.

In models of TBI, glycyrrhizin has been found to reduce brain edema and improve motor function. These beneficial effects are linked to the downregulation of the HMGB1/TLR4/NF-κB signaling pathway, a critical inflammatory cascade in the injured brain. By inhibiting this pathway, glycyrrhizin can reduce the expression of inflammatory cytokines and decrease apoptosis, or programmed cell death, of brain cells.

Table 3: Neuroprotective Mechanisms of Glycyrrhizin in Preclinical Brain Injury Models

Model Key Findings Implicated Signaling Pathway
Middle Cerebral Artery Occlusion (MCAO) in rats Reduced infarct volumes, improved motor function, suppressed microglial activation. Inhibition of HMGB1 secretion and activity.
Traumatic Brain Injury (TBI) in rats Reduced brain edema and improved motor function. Downregulation of HMGB1/TLR4/NF-κB pathway.
Ischemia-Reperfusion Injury in mice Decreased HMGB1 protein expression and reduced IL-17A expression. HMGB1-TLR4-IL-17A signaling pathway. nih.gov

Cardioprotective Research with this compound in Experimental Models

Preclinical investigations have begun to explore the cardioprotective potential of glycyrrhizin, a closely related compound to this compound, particularly in the context of diabetic cardiomyopathy. This condition is a significant complication of long-term diabetes and is characterized by changes in the structure and function of the heart muscle, a process known as myocardial remodeling.

In a study utilizing a rat model of type 2 diabetes, glycyrrhizin demonstrated a protective effect against diabetes-induced cardiac damage. rjptonline.org The diabetic animals in this study exhibited alterations in several key cardiac proteins, including the gap junction protein connexin-43, the cardiac injury marker troponin I, and the voltage-gated sodium channel NaV1.5. rjptonline.org Furthermore, there was an increase in markers of oxidative stress and inflammation, such as the receptor for advanced glycation end-products (RAGE) and phospho-p38 MAPK. rjptonline.org

Treatment with glycyrrhizin was found to ameliorate these changes. rjptonline.org It was observed to decrease the expression of phospho-p38 MAPK, RAGE, and NaV1.5, and to modulate the expression of connexin-43 and troponin I. rjptonline.org The study also noted that glycyrrhizin treatment led to an increase in the expression of nuclear factor erythroid-2-related factor 2 (Nrf2), a key regulator of the cellular antioxidant response. rjptonline.org Additionally, it inhibited the signaling of the chemokine receptor CXCR4 and the pro-fibrotic cytokine transforming growth factor-beta (TGF-β). rjptonline.org These findings suggest that the cardioprotective effects of glycyrrhizin in the diabetic heart may be mediated through its ability to activate the Nrf2 antioxidant pathway and to inhibit inflammatory and fibrotic signaling pathways. rjptonline.org

While direct studies on this compound are less common, the findings with glycyrrhizin provide a strong rationale for further investigation into its potential as a cardioprotective agent. The use of various animal models of cardiovascular disease, such as those of myocardial infarction, heart failure, and atherosclerosis, will be crucial in further elucidating its efficacy and mechanisms of action.

Table 4: Cardioprotective Effects of Glycyrrhizin in a Diabetic Rat Model

Parameter Effect of Diabetes Effect of Glycyrrhizin Treatment
Connexin-43 Expression Decreased Altered towards normal
Troponin I Levels Altered Altered towards normal
NaV1.5 Expression Increased Decreased
RAGE Expression Increased Decreased
Phospho-p38 MAPK Increased Decreased
Nrf2 Expression Reduced Increased
CXCR4 Signaling Increased Inhibited
TGF-β Expression Increased Decreased

Metabolic Regulation Research with this compound in Experimental Models (e.g., glucose, lipid metabolism)

The potential role of this compound and its derivatives in the regulation of glucose and lipid metabolism has been an area of active preclinical research. These investigations are particularly relevant to metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease.

One area of focus has been the effect of these compounds on carbohydrate-digesting enzymes. In a study investigating the synthesis of methyl glycyrrhetinate (B1240380) glycosides, it was found that these compounds exhibited significant inhibitory activity against α-glucosidase. nih.gov This enzyme is located in the small intestine and is responsible for breaking down complex carbohydrates into glucose. By inhibiting α-glucosidase, these compounds can delay the absorption of glucose from the diet, which can help to lower post-meal blood glucose levels. The study found that the synthesized methyl glycyrrhetinate glycosides acted as non-competitive inhibitors of the enzyme. nih.gov

In addition to glucose metabolism, the effects of licorice-derived compounds on lipid metabolism have also been studied. Animal models of diabetes and obesity have been used to investigate these effects. For example, in a mouse model of diabetes, dysregulation of lipid metabolism was observed, with changes in the systemic control of both triglyceride and phospholipid metabolism. researchgate.net While this study did not directly test this compound, it highlights the alterations in lipid metabolism that occur in metabolic disease, providing a context for the potential therapeutic application of compounds that can modulate these pathways.

Other research has shown that in animal models, m6A methylation regulators, which can be influenced by various factors, play a role in regulating lipid metabolism by affecting the stability of genes related to this process. dntb.gov.ua For instance, in pigs and poultry, hypermethylation has been linked to adipogenesis-related pathways and the fat metabolism of related tissues. dntb.gov.ua The potential for this compound to influence these epigenetic regulatory mechanisms is an area for future investigation.

Table 5: Research on Metabolic Regulation by this compound and Related Compounds

Compound/Process Model/System Key Findings
Methyl glycyrrhetinate glycosides In vitro enzyme assay Exhibited significant inhibitory activity against α-glucosidase, acting as non-competitive inhibitors. nih.gov
Dysregulated lipid metabolism Mouse model of diabetes Systemic control of triglyceride and phospholipid metabolism was altered. researchgate.net
m6A methylation Animal models (pigs, poultry) Hypermethylation is involved in adipogenesis-related pathways and fat metabolism. dntb.gov.ua

Oral Health Research with this compound in Experimental Models

The potential benefits of licorice extracts and their active constituents, including glycyrrhetinic acid, for oral health have been explored in a number of preclinical and clinical studies. These investigations have focused on the prevention and treatment of common oral diseases such as dental caries, gingivitis, and periodontitis. The therapeutic effects are largely attributed to the anti-inflammatory and antimicrobial properties of these compounds.

Glycyrrhetinic acid has been shown to possess antibacterial activity against oral pathogens. This is significant because dental plaque, a biofilm of bacteria, is a primary etiological factor in both dental caries and periodontal diseases. By inhibiting the growth of key oral bacteria, such as Streptococcus mutans, which is strongly associated with caries, licorice-derived compounds can help to reduce plaque accumulation.

In a randomized, cross-over, placebo-controlled study, a dentifrice containing β-glycyrrhetinic acid was found to alleviate dental plaque accumulation and gingival inflammation. nih.govresearchgate.net This suggests that the regular use of oral care products containing this compound could be an effective strategy for maintaining oral hygiene and preventing inflammatory gum diseases.

Preclinical research in animal models has further supported the anti-inflammatory effects of glycyrrhetinic acid in the context of periodontal disease. For instance, topical application of β-glycyrrhetinic acid in the periodontal pockets of a rat model of periodontitis was shown to inhibit endotoxin-induced attachment loss. nih.gov In another study, injection of β-glycyrrhetinic acid into the gingiva of mice inhibited alveolar bone resorption induced by the periodontal pathogen Porphyromonas gingivalis. nih.gov These findings indicate that glycyrrhetinic acid can directly counteract the inflammatory processes that lead to the destruction of the tissues that support the teeth.

Furthermore, extracts of Glycyrrhiza uralensis have been shown to reduce the levels of oral bacteria in human subjects, suggesting a potential role in the prevention of dental caries. naturalhealthresearch.org The antimicrobial effects are thought to be due to the presence of flavonoids and other bioactive compounds in the licorice extract. naturalhealthresearch.org

Table 6: Oral Health Research on Licorice-Derived Compounds

Compound/Extract Model/Study Type Key Findings
β-glycyrrhetinic acid Randomized, cross-over, placebo-controlled human study Alleviated dental plaque accumulation and gingival inflammation. nih.govresearchgate.net
β-glycyrrhetinic acid Rat model of periodontitis Inhibited endotoxin-induced attachment loss. nih.gov
β-glycyrrhetinic acid Mouse model of periodontitis Inhibited alveolar bone resorption induced by Porphyromonas gingivalis. nih.gov
Glycyrrhiza uralensis extract Randomized, double-blind, placebo-controlled human study Decreased oral bacterial levels. naturalhealthresearch.org

Enzyme and Receptor Modulation by this compound

This compound and its related compounds, glycyrrhizin and glycyrrhetinic acid, exert their diverse biological effects by interacting with a variety of enzymes and cellular receptors. This modulation of key molecular targets is central to their anti-inflammatory, hepatoprotective, neuroprotective, and other pharmacological activities observed in preclinical models.

One of the well-characterized enzymatic targets of this compound derivatives is α-glucosidase. As mentioned previously, methyl glycyrrhetinate glycosides have been shown to be non-competitive inhibitors of this enzyme. nih.gov Non-competitive inhibition is a type of reversible inhibition where the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without preventing the substrate from binding to the active site.

In the context of inflammation, a key mechanism of action for these compounds is the modulation of inflammatory signaling pathways through receptor interactions. Glycyrrhizin has been shown to downregulate the HMGB1/TLR4/NF-κB signaling pathway. Toll-like receptor 4 (TLR4) is a receptor on the surface of immune cells that recognizes pathogen-associated molecular patterns as well as endogenous danger signals like HMGB1. Binding of HMGB1 to TLR4 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, which in turn upregulates the expression of numerous pro-inflammatory genes. By interfering with this pathway, glycyrrhizin can effectively dampen the inflammatory response.

Furthermore, in a diabetic rat model of cardiomyopathy, glycyrrhizin was found to inhibit the signaling of the chemokine receptor CXCR4. rjptonline.org Chemokine receptors are involved in the trafficking of immune cells to sites of inflammation. By blocking CXCR4, glycyrrhizin may reduce the infiltration of inflammatory cells into the heart muscle, thereby mitigating cardiac damage. rjptonline.org

The ability of these compounds to interact with and modulate the activity of a range of enzymes and receptors underscores their potential as multi-target therapeutic agents. The identification of specific molecular targets is often achieved through techniques such as enzyme inhibition assays and receptor binding assays. Receptor binding assays, for example, are used to determine the affinity and specificity with which a compound binds to a particular receptor, often by using a radiolabeled ligand in a competitive binding format.

Table 7: Enzyme and Receptor Modulation by this compound and Related Compounds

Compound Target Enzyme/Receptor Type of Modulation Biological Context
Methyl glycyrrhetinate glycosides α-glucosidase Non-competitive inhibition nih.gov Glucose metabolism
Glycyrrhizin Toll-like receptor 4 (TLR4) Downregulation of signaling Inflammation
Glycyrrhizin Chemokine receptor CXCR4 Inhibition of signaling rjptonline.org Inflammation, Cardioprotection
Glycyrrhizin High mobility group box 1 (HMGB1) Direct binding and inhibition Inflammation, Neuroprotection

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) by this compound

This compound is a derivative of 18β-glycyrrhetinic acid, a well-documented inhibitor of 11β-hydroxysteroid dehydrogenases (11β-HSDs). Research into the structure-activity relationship of glycyrrhetinic acid derivatives has sought to develop more selective inhibitors for either the 11β-HSD1 or 11β-HSD2 isoform.

A key study investigated a range of 18β-glycyrrhetinic acid derivatives to characterize their inhibitory activity and binding modes. The findings revealed that modifications at the carboxyl group of 18β-glycyrrhetinic acid, the position that is esterified in this compound, can result in highly potent and selective inhibitors of 11β-HSD2. This line of investigation is significant for understanding how specific structural changes to the parent molecule influence its interaction with the enzyme. The study analyzed the inhibitory activities of these derivatives on lysates from HEK-293 cells that stably expressed human 11β-HSD1 or 11β-HSD2.

The data below illustrates the inhibitory profile of the parent compound, 18β-glycyrrhetinic acid, against both human 11β-HSD isoforms. While its derivative, this compound, was part of a class of compounds found to be potent and selective 11β-HSD2 inhibitors, specific inhibitory concentration (IC₅₀) values for this exact compound were not available in the reviewed literature.

Inhibitory Activity of 18β-Glycyrrhetinic Acid on 11β-HSD Isoforms

Compound 11β-HSD1 IC₅₀ (µM) 11β-HSD2 IC₅₀ (µM)

This table shows the inhibitory concentrations (IC₅₀) of the parent compound, 18β-glycyrrhetinic acid, on human 11β-HSD1 and 11β-HSD2 enzymes based on data from cell lysate assays. Derivatives with modifications at the carboxyl group, such as this compound, were identified as potent and selective inhibitors of 11β-HSD2.

Interaction of this compound with Other Enzymes (e.g., cytochrome P450) in vitro

Based on a comprehensive review of available scientific literature, no specific in vitro studies investigating the direct interaction of this compound with cytochrome P450 (CYP450) enzyme systems were identified. Research in this area has predominantly focused on its parent compound, glycyrrhetinic acid, which has been shown to interact with various CYP450 isoforms.

Receptor Binding Studies of this compound and its Derivatives

A thorough search of preclinical research databases yielded no specific receptor binding studies for this compound or its direct derivatives. The existing body of research on the receptor interactions of related compounds has centered on the parent molecule, glycyrrhetinic acid, particularly in relation to nuclear receptors.

Structure Activity Relationship Sar Studies of Methyl Glycyrrhetate and Its Derivatives

Impact of Methyl Glycyrrhetate Structural Features on Biological Activities

The pentacyclic structure of this compound offers several sites for chemical modification, each influencing its biological profile. Key structural features that have been the focus of SAR studies include the C-3 hydroxyl group, the C-11 keto group, the C-20 methyl group, and the C-30 methyl ester group.

Modifications at the C-3 position have a significant impact on activity. For instance, the introduction of glycoside or glucuronide moieties at the C-3 hydroxyl group can enhance the α-glucosidase inhibitory activity of this compound. researchgate.net A study comparing various glycosides found that those with β-linked glucosyl, galactosyl, cellobiosyl, and lactosyl residues exhibited notable inhibitory effects. researchgate.net Specifically, synthetic this compound glycosides, particularly monoglycosides with a CH2OH-6 or Me-6 in their sugar moieties and diglycosides with a (1-->4) linkage, showed higher hemolytic activities. nih.gov Furthermore, the β-maltoside and β-lactoside derivatives demonstrated potent antifungal activity against Trichophyton mentagrophytes. nih.gov

Alterations to the five-membered E-ring and the attached C-30 ester have also been explored. The ester group at C-30 can influence the yield of glycosylation reactions at the C-3 position, with a methyl ester providing better yields than larger ester groups. researchgate.net Amide derivatives synthesized from the C-30 carboxylic acid of the parent compound, glycyrrhetinic acid, have shown superior anti-inflammatory activity compared to the parent compound. researchgate.net

Table 1: Impact of Structural Modifications on Biological Activities of this compound Derivatives
Modification SiteStructural ChangeResulting Biological ActivityReference
C-3 HydroxylGlycosylation/GlucuronidationEnhanced α-glucosidase inhibition researchgate.net
C-3 HydroxylAddition of β-maltoside or β-lactosidePotent antifungal activity nih.gov
C-12FluorinationFormation of a cyclopropane (B1198618) ring acs.org
C-30 CarboxylAmide formationEnhanced anti-inflammatory activity researchgate.net

Pharmacophore Identification for this compound Analogues

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. researchgate.netplos.org For this compound and its analogues, identifying these pharmacophoric features is key to designing new compounds with improved activity and selectivity.

A pharmacophore model for a particular biological activity typically consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific spatial orientation. plos.org For instance, in the context of anti-colorectal cancer activity, pharmacophore models for glycyrrhetinic acid derivatives have highlighted the importance of specific interactions with targets like Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK). nih.gov

The development of a pharmacophore model often begins with a set of active compounds. researchgate.netplos.org By analyzing the common structural features and their spatial relationships in these molecules, a consensus pharmacophore can be generated. This model can then be used as a 3D query to screen large chemical databases for new molecules that fit the pharmacophore and are therefore likely to be active. nih.gov The process can be ligand-based, relying on a set of known active molecules, or structure-based, where the model is derived from the known 3D structure of the biological target's binding site. nih.govnih.gov

For this compound derivatives, a pharmacophore model might include:

A hydrogen bond donor corresponding to the C-3 hydroxyl group.

A hydrogen bond acceptor represented by the C-11 keto group.

A hydrophobic feature defined by the pentacyclic triterpenoid (B12794562) skeleton.

An additional feature related to the C-30 ester or its modifications.

The identification of such pharmacophores allows for the rational design of new derivatives. For example, if a hydrophobic pocket is identified in the target protein, modifications to the triterpenoid backbone of this compound could be made to improve hydrophobic interactions and thus enhance binding affinity.

Computational Approaches in this compound SAR

Computational methods are indispensable tools in modern drug discovery and play a significant role in understanding the SAR of this compound. These approaches provide insights into the molecular interactions that govern biological activity, guiding the synthesis of more potent and selective compounds.

Molecular Docking Studies of this compound and its Ligands

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies are used to predict how its derivatives bind to specific protein targets. researchgate.net This information is crucial for understanding the molecular basis of their biological activity and for designing new inhibitors.

For example, molecular docking studies of glycyrrhetinic acid derivatives against various cancer-related targets, such as EGFR, FAK, Lactate Dehydrogenase A (LDHA), and Thymidylate Synthase (TS), have provided valuable insights into their potential anti-cancer mechanisms. nih.gov These studies revealed that glycoside derivatives, in particular, showed promising binding affinities. nih.gov The docking simulations can highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. mdpi.com

The results of docking studies are often expressed as a binding energy or a docking score, which provides an estimate of the binding affinity. researchgate.net Lower binding energies generally indicate a more stable complex and potentially higher biological activity. biotech-asia.org By comparing the docking scores of different this compound derivatives, researchers can prioritize which compounds to synthesize and test experimentally.

Table 2: Examples of Molecular Docking Studies with Glycyrrhetinic Acid Derivatives
Target ProteinDerivative Group with Best Binding AffinityKey FindingsReference
EGFR, FAK, LDHA, TSGlycoside derivativesShowed good binding affinities for all four targets. nih.gov
Estrogen Receptors (ERα, ERβ)Glabridin (a related isoflavan)Showed better binding than glycyrrhetinic acid, suggesting the pentacyclic structure of glycyrrhetinic acid is detrimental to ER binding. biotech-asia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.comjocpr.com The goal of QSAR is to develop a model that can predict the activity of new, unsynthesized compounds. mdpi.com

A QSAR model is typically represented by an equation that correlates molecular descriptors with biological activity. nih.gov These descriptors are numerical values that quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. jocpr.com

For this compound derivatives, a QSAR study would involve:

Data Set Preparation: Assembling a series of this compound analogues with their experimentally determined biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the data set.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the biological activity. mdpi.com

Model Validation: Assessing the predictive power of the model using internal and external validation techniques. mdpi.comnih.gov

A validated QSAR model can be a powerful tool for predicting the activity of novel this compound derivatives before they are synthesized, thus saving time and resources. It can also provide insights into which molecular properties are most important for a particular biological activity, further guiding the drug design process.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.com MD simulations provide a detailed, dynamic view of how molecules like this compound and its derivatives interact with their biological targets or how they behave in a solution. nih.govmdpi.com

In the context of SAR, MD simulations can be used to:

Assess the stability of ligand-protein complexes: After a docking simulation places a this compound derivative in the binding site of a protein, an MD simulation can be run to see if the complex remains stable over time. dovepress.com

Study conformational changes: MD simulations can reveal how the binding of a ligand induces conformational changes in the target protein, or how the ligand itself changes its conformation to fit into the binding site.

Investigate the role of solvent: MD simulations explicitly include solvent molecules (usually water), allowing for a more realistic representation of the biological environment and the role of water in molecular interactions. nih.gov

Calculate binding free energies: Advanced MD simulation techniques can be used to calculate the free energy of binding, providing a more accurate prediction of binding affinity than docking scores alone.

For example, MD simulations have been used to study the aggregation behavior of glycyrrhizic acid (a glycoside of glycyrrhetinic acid) and its interaction with other molecules, which is relevant to its role as a drug carrier. nih.gov Such simulations can provide a deeper understanding of the molecular interactions that are crucial for the biological activity of this compound and its derivatives, complementing the information obtained from SAR, pharmacophore modeling, and molecular docking studies.

Pharmacokinetic and Metabolic Investigations of Methyl Glycyrrhetate in Preclinical Models Non Human Focus

Absorption and Distribution of Methyl Glycyrrhetate in Experimental Animal Models

Following administration in preclinical models, this compound demonstrates specific absorption and distribution characteristics. In rat models, after oral administration, the related compound glycyrrhetinic acid is primarily absorbed after being hydrolyzed from its precursor in the gastrointestinal tract. researchgate.net This suggests that this compound likely undergoes hydrolysis to glycyrrhetinic acid before significant systemic absorption occurs.

Once absorbed, the distribution of related triterpenoid (B12794562) compounds tends to be wide, with notable accumulation in certain tissues. frontiersin.org For instance, studies on other complex organic molecules show that after entering systemic circulation, distribution is rapid, with the highest concentrations often found in the liver and kidneys. frontiersin.org For example, a study on a limonin (B1675406) derivative in rats and beagle dogs showed it was mainly distributed in most tissues except the brain, with the highest levels in the stomach and intestine. mdpi.com While specific data on this compound tissue concentrations is limited, the behavior of structurally similar compounds suggests that the liver would be a primary site of distribution due to its central role in metabolism. frontiersin.org The ease of distribution for such compounds often depends on their water solubility, with lipid-soluble chemicals more likely to be excreted via bile and accumulate in fatty tissues. msdvetmanual.com

The pharmacokinetic parameters for a related compound, trans-methyl styryl ketone, in Fischer 344 rats after intravenous administration showed a terminal disposition half-life of 17.7 minutes and an apparent steady-state volume of distribution of 0.89 L/kg, indicating distribution into tissues. nih.gov However, after oral administration of the same compound, the parent molecule was undetectable in the blood, suggesting extensive presystemic elimination. nih.gov This highlights the significant impact of the route of administration on the ultimate distribution profile.

In vitro Metabolism of this compound (e.g., liver microsomes, hepatocytes, enzyme induction/inhibition)

In vitro models, such as liver microsomes and hepatocytes, are crucial for investigating the metabolic fate of compounds like this compound. srce.hrdls.com These systems contain the primary enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP) family located in the endoplasmic reticulum of the liver. researchgate.netfda.gov

Liver microsomes are a common tool for assessing Phase I metabolism mediated by CYP enzymes. srce.hrdls.com They are advantageous due to their accessibility and stability, allowing for high-throughput screening of metabolic stability and CYP-related properties. srce.hrdls.com For many compounds, incubation with liver microsomes in the presence of cofactors like NADPH reveals the extent of metabolism and helps identify the specific CYP isoforms involved. if-pan.krakow.pl

Hepatocytes, both fresh and cryopreserved, provide a more physiologically complete model as they contain both Phase I and Phase II metabolic enzymes and necessary cofactors. srce.hrif-pan.krakow.pl This allows for the investigation of a broader range of metabolic pathways, including glucuronidation and sulfation. nih.gov Studies using hepatocytes can provide a more accurate prediction of hepatic clearance compared to microsomes alone, although microsomes remain a valuable initial screening tool. srce.hrdls.com

While specific studies on this compound are not detailed in the provided results, research on similar complex molecules demonstrates the utility of these systems. For example, in vitro studies with maytansinoid derivatives, another class of complex organic compounds, showed that CYP3A4 and CYP2D6 were primary isoforms responsible for their oxidative metabolism. nih.gov Such studies also revealed the potential for these compounds to act as inhibitors of specific CYP enzymes. nih.gov The general process involves incubating the test compound with human liver microsomes or hepatocytes and analyzing the formation of metabolites over time using techniques like HPLC. nih.gov

Table 1: Common In Vitro Systems for Metabolic Studies

In Vitro System Key Features Primary Use
Liver Microsomes Contain Phase I enzymes (e.g., CYPs). Screening for metabolic stability, identifying CYP-mediated pathways.
Hepatocytes Contain both Phase I and Phase II enzymes and cofactors. Predicting hepatic clearance, studying a broader range of metabolic reactions.

| Recombinant Enzymes | Express a single, specific enzyme (e.g., a specific CYP). | Identifying the exact enzymes responsible for a particular metabolic step. |

Excretion Pathways of this compound in Experimental Animal Models

The excretion of this compound and its metabolites from the body primarily involves the renal and biliary pathways. msdvetmanual.com After metabolism, which largely occurs in the liver, the resulting more water-soluble metabolites are more readily eliminated. researchgate.net

Biliary excretion into the feces is a significant route for many lipid-soluble compounds and their metabolites. msdvetmanual.com The active metabolite of glycyrrhizin (B1671929), glycyrrhetinic acid, is known to form conjugates in the liver that are efficiently transported into the bile. researchgate.net Following secretion into the duodenum, these conjugates can be hydrolyzed by gut bacteria and the parent compound reabsorbed, leading to enterohepatic circulation. researchgate.netmsdvetmanual.com This process can significantly prolong the compound's presence in the body.

Renal excretion via urine is the main pathway for water-soluble compounds and metabolites. msdvetmanual.com In a study with trans-methyl styryl ketone in rats, following intravenous administration, 95.5% of the dose was excreted in the urine within 48 hours, with only 2.7% in the feces. nih.gov After oral administration, urinary excretion accounted for approximately 96.6% of the dose, indicating that the metabolites were primarily cleared by the kidneys. nih.gov This suggests that the metabolites of this compound are likely to be sufficiently polar to be efficiently eliminated through urine.

Bioavailability Studies of this compound in Non-human Subjects

Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical pharmacokinetic parameter. For orally administered compounds, bioavailability can be limited by poor absorption and/or extensive first-pass metabolism in the gut wall and liver.

Studies on related compounds suggest that the oral bioavailability of this compound may be low. For instance, the parent compound of glycyrrhetinic acid, glycyrrhizin, is mainly absorbed as glycyrrhetinic acid after presystemic hydrolysis. researchgate.net The bioavailability of a novel limonin derivative in rats was found to be low, at 2.8% in males and 10.8% in females, and about 13.1% in beagle dogs. mdpi.com Similarly, after oral administration of trans-methyl styryl ketone to rats, the parent compound was not detected in the blood, indicating near-total presystemic elimination and thus very low oral bioavailability. nih.gov

Improving the formulation can sometimes enhance bioavailability. A patent for a monoammonium glycyrrhizinate compound claimed that their formulation resulted in a higher plasma concentration peak value compared to a control, suggesting improved bioavailability in rats. google.com These findings collectively suggest that while this compound may be absorbed from the gastrointestinal tract (likely after hydrolysis), its systemic bioavailability as the intact ester is expected to be minimal due to extensive first-pass metabolism.

Table 2: Factors Influencing Oral Bioavailability in Preclinical Models

Factor Description Impact on this compound (Hypothesized)
Aqueous Solubility The ability of the compound to dissolve in the gastrointestinal fluids. Moderate to low solubility may limit dissolution and absorption.
Presystemic Hydrolysis Breakdown of the ester in the gut or during absorption. Likely undergoes hydrolysis to glycyrrhetinic acid, affecting the form that is absorbed.
First-Pass Metabolism Metabolism in the intestinal wall and liver before reaching systemic circulation. Expected to be extensive, significantly reducing the amount of intact compound reaching the blood.

| Formulation | The composition of the drug product. | Can be modified to potentially improve solubility and absorption characteristics. google.com |

Drug-Drug Interaction Potential of this compound in in vitro Systems

The potential for a compound to cause drug-drug interactions (DDIs) is a key aspect of preclinical evaluation. europa.eu These interactions often occur when one drug alters the metabolism of another, typically by inhibiting or inducing cytochrome P450 (CYP) enzymes. mdpi.com In vitro systems are the primary tools for assessing this potential. europa.eumdpi.com

The standard approach involves incubating the investigational drug with human liver microsomes or hepatocytes and a panel of probe substrates specific for major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). fda.govmdpi.com By measuring the metabolism of the probe substrate in the presence and absence of the test compound, one can determine if the compound is an inhibitor.

For example, in vitro studies on maytansinoid derivatives identified them as reversible inhibitors of CYP2C8 and CYP2D6 and time-dependent inhibitors of CYP3A4. nih.gov Such studies generate data like the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are used to predict the likelihood of a clinically significant interaction. nih.gov

While specific DDI studies for this compound are not available in the search results, its structural similarity to glycyrrhetinic acid, a known inhibitor of certain enzymes, suggests a potential for interactions. Glycyrrhetinic acid is a potent inhibitor of 11-beta-hydroxysteroid dehydrogenase. researchgate.net Therefore, it is plausible that this compound or its primary metabolite, glycyrrhetinic acid, could inhibit metabolic enzymes. A systematic in vitro evaluation would be necessary to characterize the specific DDI potential of this compound with major human CYP enzymes. fda.goveuropa.eu

Advanced Drug Delivery Systems Research for Methyl Glycyrrhetate Pre Formulation and Conceptual

Nanoparticle Encapsulation Strategies for Methyl Glycyrrhetate (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles)

The encapsulation of methyl glycyrrhetinate (B1240380) within nanoparticle-based systems is a key strategy to overcome its biopharmaceutical challenges, such as poor solubility, and to enhance its therapeutic efficacy. Various types of nanoparticles, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs), have been explored for the delivery of glycyrrhetinic acid and its derivatives.

Liposomes: These are spherical vesicles composed of a phospholipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. jddtonline.info Liposomes are considered ideal drug carriers due to their high safety profile, controllable size, and ability to encapsulate a wide range of drug molecules. omu.ac.jp For instance, novel glycyrrhetinic acid (GA) liposomes modified with a liver-targeting galactosylated derivative ligand have been prepared using a film-dispersion method. nih.gov These liposomes can be formulated to be stable, with studies showing minimal leakage rates when stored as a lyophilized powder. nih.gov The modification of liposomes with specific ligands can further enhance their targeting efficiency to specific organs or tissues. nih.gov

Polymeric Nanoparticles: These are nanoparticles constructed from biodegradable polymers like polylactide-co-glycolide (PLGA). azonano.com They can encapsulate drugs or have them conjugated to their surface. frontiersin.org Polymeric nanoparticles offer advantages such as improved drug stability, controlled release profiles, and the potential for targeted delivery. frontiersin.orgmdpi.com The properties of PLGA nanoparticles, such as their degradation rate and drug release profile, can be tailored by altering the ratio of lactic acid to glycolic acid. mdpi.com Surface modifications, such as coating with polyethylene (B3416737) glycol (PEG), can prolong their circulation time in the body. mdpi.com

Solid Lipid Nanoparticles (SLNs): SLNs are produced from physiologically biocompatible lipids that are solid at room and body temperatures. nih.govmdpi.com They are a promising delivery system for lipophilic compounds like methyl glycyrrhetinate, offering advantages such as enhanced solubility, improved stability, and controlled release. medipol.edu.tr The production of SLNs can be achieved through methods like high shear homogenization coupled with ultrasound (HSH-US). nih.gov The choice of lipid is crucial, as it influences the drug entrapment efficiency and stability of the nanoparticles. medipol.edu.tr For example, a study on glycyrrhetic acid and stearyl glycyrrhetinate-loaded SLNs demonstrated their potential as effective delivery systems. nih.gov

Table 1: Comparison of Nanoparticle Encapsulation Strategies

Nanoparticle Type Core Composition Key Advantages Relevant Research Findings for Glycyrrhetinic Acid/Derivatives
Liposomes Aqueous core surrounded by a phospholipid bilayer Biocompatible, can carry both hydrophilic and hydrophobic drugs, surface can be modified for targeting. jddtonline.infoomu.ac.jp Galactosylated-modified liposomes showed enhanced liver-targeting efficiency for glycyrrhetinic acid. nih.gov
Polymeric Nanoparticles Polymer matrix (e.g., PLGA) Controlled and sustained release, improved drug stability, surface functionalization for targeting. frontiersin.orgmdpi.com PLGA nanoparticles can be tailored for specific release kinetics and improved biocompatibility. mdpi.com
Solid Lipid Nanoparticles (SLNs) Solid lipid matrix High stability, controlled release of lipophilic drugs, good tolerability. medipol.edu.tr SLNs have been successfully used to encapsulate glycyrrhetic acid and stearyl glycyrrhetinate, showing good technological parameters. nih.gov

Microencapsulation Techniques for this compound

Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to create microcapsules. mdpi.com This technique can protect sensitive compounds, control their release, and convert liquids into easy-to-handle solids. core.ac.uk Several techniques can be employed for microencapsulation, with the choice depending on the properties of the core material (in this case, methyl glycyrrhetinate) and the desired characteristics of the final product. researchgate.net

Common microencapsulation techniques include:

Spray Drying: This is a widely used and economical method where the core material is dispersed in a polymer solution and then sprayed into a hot chamber, causing the solvent to evaporate and form microcapsules. mdpi.comcore.ac.uk

Solvent Evaporation: In this method, the encapsulating polymer is dissolved in a volatile solvent, and the core material is dispersed in this solution. This mixture is then emulsified in a non-solvent phase, and the solvent is evaporated, leading to the formation of microcapsules. globalresearchonline.netresearchgate.net

Coacervation: This technique involves the phase separation of a polymer solution to form a coacervate phase that deposits around the dispersed core material. researchgate.net

Fluidized Bed Coating: This method involves spraying a coating solution onto solid particles that are suspended in a stream of air. mdpi.com

The selection of the coating material is as crucial as the technique itself. Materials like carbohydrates (starches, maltodextrins), proteins, and lipids are commonly used. core.ac.uk The properties of these coating materials directly influence the release kinetics of the encapsulated compound. mdpi.com

Topical and Transdermal Delivery System Design for Methyl Glycyrrhetinate (Mechanistic aspects, in vitro permeation)

Topical and transdermal delivery systems offer a non-invasive route for the administration of drugs like methyl glycyrrhetinate. frontiersin.org However, the skin, particularly its outermost layer, the stratum corneum, presents a significant barrier to drug permeation. frontiersin.orgmdpi.com The design of effective topical and transdermal systems for methyl glycyrrhetinate focuses on overcoming this barrier to ensure adequate drug delivery into or through the skin.

Mechanistic Aspects of Skin Permeation: Drug permeation through the skin can occur via two main pathways: the intercellular route (between the corneocytes) and the transcellular route (through the corneocytes). frontiersin.org The efficiency of permeation is influenced by the physicochemical properties of the drug, such as its molecular weight, lipophilicity, and the formulation in which it is delivered. researchgate.net

To enhance the permeation of drugs like methyl glycyrrhetinate, various strategies are employed:

Chemical Penetration Enhancers: These are compounds that temporarily and reversibly disrupt the barrier function of the stratum corneum. Terpenes, fatty acids, and certain solvents are examples of natural and synthetic penetration enhancers. mdpi.com

Film-Forming Systems: These are polymeric solutions that, when applied to the skin, form a thin, transparent film. researchgate.net These systems can create a supersaturated state of the drug on the skin surface, which increases the thermodynamic activity of the drug and enhances its permeation. researchgate.net

Nanocarrier-based Formulations: Encapsulating methyl glycyrrhetinate in nanoparticles, such as liposomes or SLNs, can improve its penetration into the skin. These carriers can fluidize the stratum corneum lipids or directly penetrate the skin, carrying the drug with them.

In Vitro Permeation Studies: To evaluate the effectiveness of these delivery systems, in vitro permeation tests (IVPT) are crucial. nuvisan.com These studies typically use excised human or animal skin, or synthetic membranes like Strat-M®, mounted in diffusion cells (e.g., Franz diffusion cells). nih.govresearchgate.net The amount of drug that permeates through the membrane over time is measured, providing data on the permeation rate and extent. nih.gov This data is essential for optimizing formulations and predicting in vivo performance. nuvisan.com

Targeted Delivery Approaches for this compound (e.g., ligand conjugation)

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing its accumulation in non-target tissues, thereby enhancing efficacy and reducing side effects. mdpi.comnih.gov For methyl glycyrrhetinate, targeted delivery can be achieved by modifying its delivery system to recognize and bind to specific receptors or markers on target cells.

Ligand Conjugation: A primary strategy for active targeting is the conjugation of ligands to the surface of drug-loaded nanoparticles. mdpi.com These ligands can be antibodies, peptides, aptamers, or small molecules that have a high affinity for receptors that are overexpressed on the target cells. mdpi.comnih.gov

For example, in the context of liver diseases, since hepatocytes express asialoglycoprotein receptors (ASGPR), conjugating a galactose-containing ligand (a natural ligand for ASGPR) to a liposomal formulation of glycyrrhetinic acid has been shown to significantly enhance its accumulation in the liver. nih.gov This approach leverages receptor-mediated endocytosis to facilitate the uptake of the drug carrier by the target cells.

The process of ligand conjugation involves chemically linking the ligand to the surface of the nanoparticle. invivogen.com The choice of conjugation chemistry depends on the functional groups available on both the ligand and the nanoparticle surface. invivogen.com

Other Targeting Strategies:

Passive Targeting: This relies on the enhanced permeability and retention (EPR) effect, where nanoparticles tend to accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage. mdpi.com

Physical Targeting: This involves using external stimuli like magnetic fields or ultrasound to guide drug-loaded magnetic nanoparticles to the target site.

In vitro Release Kinetics and Permeation Studies of Methyl Glycyrrhetinate from Delivery Systems

Understanding the in vitro release kinetics and permeation of methyl glycyrrhetinate from its delivery system is fundamental for predicting its in vivo behavior and therapeutic efficacy. mdpi.com

In Vitro Release Studies: These studies are conducted to determine the rate and mechanism of drug release from the formulation. bioline.org.br The formulation is placed in a dissolution medium that simulates physiological conditions, and samples are withdrawn at various time points to measure the amount of drug released. bioline.org.br

The release data is often fitted to various mathematical models to understand the release mechanism:

Zero-Order Kinetics: The drug release rate is constant over time.

First-Order Kinetics: The release rate is proportional to the amount of drug remaining in the formulation. ptfarm.pl

Higuchi Model: This model describes drug release from a matrix system based on Fickian diffusion. mdpi.com

Korsmeyer-Peppas Model: This is a more comprehensive model that can describe drug release mechanisms that deviate from Fickian diffusion. ptfarm.pl

The release profile can be tailored by modifying the composition and structure of the delivery system. For instance, in polymeric nanoparticles, the polymer composition and drug-to-polymer ratio can be adjusted to achieve a desired sustained release profile. nih.gov

In Vitro Permeation Studies: As discussed in section 7.3, these studies assess the ability of the drug to permeate through a membrane (e.g., skin or a synthetic membrane). nuvisan.comnih.gov The data obtained from these studies, such as the flux (permeation rate per unit area) and the lag time, are critical parameters for evaluating the performance of topical and transdermal delivery systems. mdpi.com

Biotechnological Production and Enzymatic Biotransformation of Methyl Glycyrrhetate

Microbial Production Routes for Methyl Glycyrrhetate and its Precursors

The direct microbial production of this compound has not been extensively reported in scientific literature. However, significant progress has been made in the microbial synthesis of its immediate precursor, glycyrrhetinic acid (GA), and the related compound glycyrrhizin (B1671929). These advancements lay the groundwork for future development of microbial strains capable of producing this compound. The primary hosts for these efforts have been engineered microorganisms, particularly the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli.

The biosynthesis of glycyrrhetinic acid in a microbial chassis begins with the central carbon metabolism, leading to the production of acetyl-CoA. This is then channeled into the mevalonate (B85504) (MVA) pathway to produce the five-carbon building blocks of all terpenoids: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In S. cerevisiae, the native MVA pathway serves as the foundation for producing triterpenoid (B12794562) precursors. Metabolic engineering strategies have focused on enhancing the flux through this pathway by overexpressing key genes.

From IPP and DMAPP, a series of enzymatic reactions leads to the formation of 2,3-oxidosqualene (B107256), the linear precursor to a vast array of triterpenoids. The cyclization of 2,3-oxidosqualene to β-amyrin is a critical step, catalyzed by the enzyme β-amyrin synthase (bAS). Subsequent oxidation of β-amyrin at the C-11 and C-30 positions by specific cytochrome P450 monooxygenases (CYPs) yields glycyrrhetinic acid. The identification and expression of these plant-derived enzymes in microbial hosts have been pivotal. For instance, CYP88D6 and CYP72A154 from Glycyrrhiza uralensis (licorice) have been shown to catalyze the necessary oxidation steps to produce GA from β-amyrin.

Engineered Saccharomyces cerevisiae has emerged as a particularly suitable cell factory for producing glycyrrhetinic acid and its derivatives. frontiersin.org Researchers have successfully constructed yeast strains capable of de novo synthesis of these compounds. For example, through the introduction of the glycyrrhetinic acid biosynthetic pathway and optimization of cytochrome P450 enzyme activity, the production of glycyrrhetinic acid 3-O-mono-β-D-glucuronide (GAMG), a related derivative, was achieved in engineered yeast. nih.govresearchgate.net Optimization of the fermentation process, including the enhancement of UDP-glucuronic acid (UDP-GlcA) supply and prevention of product degradation, led to a significant increase in GAMG titers. nih.gov

While direct microbial production of this compound is not yet established, the successful production of its precursor, glycyrrhetinic acid, in engineered microbes provides a strong foundation. Future work could involve the introduction of a suitable methyltransferase enzyme into a glycyrrhetinic acid-producing strain to achieve de novo synthesis of this compound.

Enzymatic Biotransformation of Glycyrrhetinic Acid to this compound

The conversion of glycyrrhetinic acid to this compound involves an esterification reaction, specifically the methylation of the carboxylic acid group at the C-30 position. While chemical synthesis methods for this conversion exist, enzymatic biotransformation offers a potentially more specific, efficient, and environmentally friendly alternative.

Currently, there is a lack of specific reports detailing the use of isolated enzymes or whole-cell systems for the direct enzymatic methylation of glycyrrhetinic acid to this compound. However, the broader field of biocatalysis provides insights into potential enzymatic routes. Methyltransferases are a class of enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a substrate. The identification and characterization of a methyltransferase with activity towards the carboxylic acid group of glycyrrhetinic acid would be a key step in developing an enzymatic process for this compound production.

While direct enzymatic methylation is yet to be demonstrated, biotransformation has been successfully used to produce other derivatives of glycyrrhetinic acid. For instance, various microbial strains, including bacteria and fungi, have been screened for their ability to biotransform glycyrrhizin into glycyrrhetinic acid through the action of β-glucuronidase enzymes. dtu.dkkoreascience.kr This highlights the potential of using microbial systems for modifying the glycyrrhetinic acid scaffold.

Future research in this area could focus on screening microbial sources for novel methyltransferases capable of esterifying glycyrrhetinic acid. Alternatively, protein engineering could be employed to modify existing methyltransferases to accept glycyrrhetinic acid as a substrate. The successful development of such an enzyme would enable a two-step process: microbial production of glycyrrhetinic acid followed by an enzymatic methylation step to yield this compound.

Bioreactor Design and Optimization for this compound Production

While specific bioreactor designs for this compound are not available due to the early stage of its biotechnological production research, valuable insights can be drawn from studies on the production of its precursor, glycyrrhetinic acid, and other related triterpenoids in microbial systems. nih.gov The choice of bioreactor and fermentation strategy is crucial for achieving high cell densities and product titers, which are essential for the economic viability of a bioprocess. nih.gov

Fed-batch fermentation is a commonly employed strategy for the production of triterpenoids in engineered S. cerevisiae. researchgate.netacs.org This approach allows for the controlled feeding of nutrients, such as carbon and nitrogen sources, to maintain optimal growth and production conditions while avoiding the accumulation of inhibitory byproducts like ethanol (B145695). nih.govresearchgate.net For instance, in the production of betulinic acid, another triterpenoid, fed-batch cultivations with controlled ethanol feeding significantly enhanced product yields compared to simple batch fermentations. researchgate.net

Key parameters for optimization in a bioreactor for triterpenoid production include:

pH: Maintaining a stable pH is critical for cell viability and enzyme activity. For S. cerevisiae, the optimal pH is typically between 4.5 and 6.0. acs.org

Temperature: The cultivation temperature affects both cell growth and product formation. A typical temperature for S. cerevisiae fermentation is 30°C. nih.govnih.gov

Dissolved Oxygen (DO): Oxygen supply is crucial, especially for the activity of cytochrome P450 enzymes involved in glycyrrhetinic acid synthesis. The DO level can be controlled by adjusting the agitation speed and airflow rate. researchgate.net

Medium Composition: The composition of the fermentation medium, including the types and concentrations of carbon and nitrogen sources, as well as essential minerals and vitamins, needs to be carefully optimized to support high-density cell growth and maximize product synthesis. oup.comresearchgate.net

Two-phase partitioning bioreactors have also been explored for the production of hydrophobic compounds like triterpenoids. researchgate.net In this system, an organic solvent is introduced into the fermentation broth to extract the product in situ. This can alleviate product toxicity to the microbial cells and simplify downstream processing. The choice of a biocompatible and effective organic solvent is a critical consideration for this approach. researchgate.net

For the production of this compound, a potential strategy would involve a fed-batch fermentation process using an engineered S. cerevisiae strain capable of producing high levels of glycyrrhetinic acid. The optimization of fermentation parameters would be essential to maximize the yield of the precursor. If a whole-cell biotransformation approach is used for the final methylation step, similar bioreactor conditions would likely be applicable. For an enzymatic conversion, a separate enzymatic reactor could be employed downstream of the fermentation.

The table below summarizes findings from studies on the production of related triterpenoids, which can inform the design of a bioreactor system for this compound.

Compound Organism Fermentation Strategy Key Findings Reference
Betulinic Acid & PrecursorsSaccharomyces cerevisiaeFed-batch with ethanol feedEnhanced triterpenoid titers and productivity compared to shake flasks. dtu.dk
Oleanolic AcidSaccharomyces cerevisiaeFermenter cultivationAchieved significantly higher titers (607 mg/L) compared to shake flasks (186 mg/L). nih.gov
α-BisaboleneSaccharomyces cerevisiaeFed-batch fermentationOptimization of medium and fermentation process led to a high titer of 18.6 g/L. acs.org
Glycyrrhetinic Acid 3-O-mono-β-D-glucuronideSaccharomyces cerevisiaeShake flask fermentationOptimization of the biosynthetic pathway and fermentation conditions increased production by 4,200-fold. nih.gov

These examples demonstrate the importance of bioreactor-level optimization for achieving high yields of triterpenoids. A similar systematic approach will be necessary to develop a robust and scalable process for the biotechnological production of this compound.

Future Research Directions and Translational Perspectives for Methyl Glycyrrhetate Research

Emerging Methodologies and Technologies in Methyl Glycyrrhetate Research

The exploration of this compound and its parent compound, glycyrrhetinic acid, is being propelled by a suite of advanced methodologies, shifting focus from simple extraction to sophisticated molecular engineering and analysis. A prominent emerging field is supramolecular chemistry and nanoarchitectonics , which leverages the unique, rigid, and chiral backbone of the triterpenoid (B12794562) structure. researchgate.net Researchers are increasingly designing and synthesizing amphiphilic derivatives of this compound that can self-assemble into complex, functional nanostructures. worldscientific.com Methodologies such as modifying the glycyrrhetinate (B1240380) structure with hydrophilic groups, like pyridinium, allow for the creation of materials that form helical nanofibers, organogels, and hydrogels through non-covalent interactions like π-π stacking, van der Waals forces, and hydrophobic interactions. worldscientific.comeuropa.eu

These self-assembly processes are meticulously studied using a range of high-resolution analytical technologies. Advanced spectroscopic and microscopic techniques are crucial for characterizing the resulting nanostructures. Methodologies include two-dimensional nuclear magnetic resonance (2D NMR), particularly Nuclear Overhauser Effect Spectroscopy (NOESY), to understand intermolecular forces, alongside UV-Vis, circular dichroism (CD), and infrared (IR) spectroscopy to probe molecular aggregation and chiral arrangement. researchgate.netresearchgate.net

Furthermore, the field is benefiting from innovative synthetic chemistry to create novel derivatives. europa.eu Complex chemical modifications, such as introducing new functional groups at various positions on the triterpene skeleton, are being explored to enhance bioactivity and create stimuli-responsive materials. mdpi.com For instance, uracil-modified glycyrrhetinic acid methyl ester has been used to construct hydrogels that respond to specific ions. mdpi.com The synthesis of these unique derivatives is confirmed using techniques like High-Resolution Mass Spectrometry (HRMS) and both ¹H and ¹³C NMR. researchgate.net

Computational modeling and simulation are also emerging as powerful tools. These in-silico methods allow researchers to predict how structural modifications will influence the biological activity and self-assembly properties of this compound derivatives, thereby guiding synthetic efforts and providing insights into mechanisms of action at a molecular level. mdpi.com

Challenges and Opportunities in this compound Academic Research

The academic pursuit of this compound and its parent compounds faces several significant challenges that limit their translational potential. A primary obstacle is the inherent poor druggability of the natural compound, glycyrrhetinic acid, which is characterized by low aqueous solubility and limited bioavailability. researchgate.netnih.gov These properties hinder its clinical advancement and application. researchgate.netnih.gov Furthermore, the therapeutic use of the unmodified acid can be constrained by only moderate efficacy and the potential for adverse effects. europa.eu

From a chemical perspective, the synthetic modification of the complex triterpenoid skeleton is often challenging. Developing efficient synthetic routes to produce novel derivatives can be complex and require innovative chemical strategies, such as palladium-catalyzed coupling reactions and 1,3-dipolar cycloadditions, to access unique structures. europa.eu Another challenge is that isolating pure compounds in sufficient quantities directly from natural sources like licorice root can be cumbersome and result in low yields, complicating large-scale research and development. worldscientific.com

Despite these hurdles, the field is rich with opportunities. The natural origin and inherent biocompatibility of the glycyrrhetinic acid scaffold make it an attractive starting point for developing new therapeutic agents and biomaterials. researchgate.net The core structure's rigidity and chirality are significant assets, providing a unique template for creating advanced materials with specific three-dimensional arrangements, such as chiral nanostructures. researchgate.net

The opportunity to overcome the limitations of the parent compound through chemical derivatization is a major driver of current research. Studies have shown that novel derivatives can exhibit substantially improved biological activity; for example, certain C3-modified derivatives have demonstrated up to ten times higher cytotoxicity against cancer cells than the natural acid. europa.eu This highlights the immense potential for creating a new generation of potent bioactive molecules. Moreover, the development of self-assembling hydrogels and organogels from this compound derivatives opens up vast opportunities in drug delivery, regenerative medicine, and the creation of smart, stimulus-responsive materials. researchgate.netmdpi.com

ChallengeDescriptionSource
Low Solubility & Bioavailability The parent compound, glycyrrhetinic acid, has poor water solubility, limiting its absorption and clinical use. researchgate.netnih.gov
Moderate Efficacy & Side Effects The natural form of the compound may not be potent enough for certain applications and can have associated adverse effects. europa.eu
Complex Synthesis Creating novel, active derivatives from the complex triterpenoid structure requires advanced and often difficult synthetic chemistry. worldscientific.comeuropa.eu
Low Isolation Yields Obtaining large quantities of the pure starting material from natural sources can be inefficient. worldscientific.com
OpportunityDescriptionSource
Biocompatible Scaffold The natural, biocompatible structure is an excellent starting point for designing new drugs and biomaterials. researchgate.net
Enhanced Bioactivity Chemical modifications can dramatically increase the therapeutic potency of the compound. europa.eu
Novel Biomaterials The ability to form self-assembling nanostructures like hydrogels opens doors in drug delivery and material science. researchgate.netmdpi.com
Broad Therapeutic Potential Derivatives are showing promise in diverse fields including oncology, neuroprotection, and anti-diabetic therapies. europa.eumdpi.com

Identification of Novel Preclinical Therapeutic Niches for this compound and its Derivatives

Research into this compound derivatives is uncovering a range of promising new preclinical therapeutic applications beyond the traditional uses of licorice. These efforts are focused on creating structurally novel compounds with enhanced potency and targeted activity.

One of the most significant emerging niches is in oncology . Researchers have successfully synthesized new families of glycyrrhetinic acid derivatives by making chemical modifications at the C3-position, including the creation of spiro-pyrazole and arylated compounds. europa.eu These novel molecules have demonstrated significantly improved antitumor activity, with some derivatives showing up to a tenfold increase in cytotoxicity against cancer cell lines like HeLa when compared to the parent compound. europa.eu

Another promising area is the development of agents for metabolic diseases , particularly type 2 diabetes. Semisynthetic derivatives of glycyrrhetinic acid have been investigated as inhibitors of key enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase. mdpi.com In preclinical studies using diabetic rat models, these derivatives showed potent anti-diabetic activity, improving insulin (B600854) levels and lowering cholesterol without significant cytotoxicity. mdpi.com One such derivative was identified as a dual inhibitor of both PTP1B and α-glucosidase, suggesting it could act by both increasing insulin sensitivity and reducing intestinal glucose absorption. mdpi.com

The neuroprotective potential of these compounds is also a burgeoning field of investigation. The anti-inflammatory properties of glycyrrhetinic acid are being leveraged to explore its use in neurodegenerative diseases. researchgate.net Research indicates that derivatives could have applications in managing conditions like Alzheimer's disease and Parkinson's disease, with studies showing protective effects in cellular and animal models of neurotoxicity. europa.euresearchgate.net

Finally, the inherent antimicrobial and antiviral properties of the glycyrrhetinic acid skeleton continue to be a fertile ground for research. The development of hydrogels from this compound derivatives has demonstrated potential for antibacterial applications. researchgate.net Furthermore, the broad anti-inflammatory and antiviral activities of various derivatives are being explored for treating a range of infectious diseases. nih.govresearchgate.net

Therapeutic NicheResearch FindingsInvestigated Derivatives/TargetsSource
Oncology Up to 10x increased cytotoxicity in HeLa cells compared to the parent compound.C3-position modified spiro-pyrazoles and arylated derivatives. europa.eu
Anti-Diabetic Potent inhibition of PTP1B and α-glucosidase; improved insulin and cholesterol levels in vivo.Indole and N-phenylpyrazole derivatives (FC-114, FC-122). mdpi.com
Neuroprotection Potential applications in Alzheimer's and Parkinson's disease.18β-glycyrrhetinic acid and its derivatives. europa.euresearchgate.net
Antibacterial Hydrogels derived from a modified structure showed antibacterial effects.Pyridinium-functionalized this compound. researchgate.net

Q & A

Q. What spectroscopic methods are recommended for identifying methyl glycyrrhetate in plant extracts?

this compound is identified using UV-Vis spectroscopymax ~243 nm for characteristic conjugated systems) and IR spectroscopy (key peaks: 3550 cm<sup>-1</sup> for hydroxyl groups, 1762 cm<sup>-1</sup> for lactone carbonyls, and 1665 cm<sup>-1</sup> for conjugated carbonyl groups) . High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is also critical for purity assessment and structural confirmation. For reproducibility, experimental protocols should detail solvent systems (e.g., ethanol recrystallization) and instrument calibration parameters .

Q. How can researchers isolate this compound from Glycyrrhiza species?

Isolation involves acid hydrolysis of glycyrrhizin (a triterpenoid saponin) from licorice roots, yielding this compound as a derivative . A standard protocol includes:

  • Extraction : Soxhlet extraction with ethanol or methanol.
  • Hydrolysis : Treatment with 2M HCl under reflux (60°C, 4 hours).
  • Purification : Column chromatography (silica gel, chloroform:methanol gradient) followed by recrystallization from ethanol (yield: ~0.06% from dried roots) . Purity must be verified via melting point analysis (mp 360–365°C) and optical rotation ([α] +80° in chloroform) .

Q. What are the primary challenges in ensuring reproducibility of this compound synthesis?

Key challenges include:

  • Batch variability in plant sources : Glycyrrhiza species’ glycyrrhizin content varies by geographic origin and harvest time.
  • Hydrolysis optimization : Over-hydrolysis degrades this compound; reaction conditions (temperature, acid concentration) must be tightly controlled.
  • Characterization consistency : Adherence to IUPAC guidelines for spectral data reporting (e.g., NMR chemical shifts, IR peak assignments) is critical .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound be resolved in pharmacological studies?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) often arise from:

  • Concentration-dependent effects : Dose-response curves (e.g., IC50, EC50) must be established using standardized assays (e.g., MTT for cytotoxicity) .
  • Structural analogs : Impurities like glabrolide (a co-isolated compound) may confound results. LC-MS purity >95% is recommended .
  • Cell line specificity : Use multiple cell models (e.g., RAW 264.7 macrophages, HepG2 hepatocytes) to assess context-dependent activity .

Q. What advanced material science applications exist for this compound derivatives?

this compound’s amphiphilic structure enables:

  • Supramolecular assemblies : Self-assembly into helical nanofibers (diameter ~20 nm) via pyridinium-functionalized derivatives, useful in drug delivery .
  • Electrochemical hydrogels : Hybrid gels formed with heavy metals (e.g., Pb<sup>2+</sup>) exhibit redox-responsive behavior, applicable in biosensors .
  • Thermosensitive polymers : Host-guest chemistry with cyclodextrins allows temperature-tunable gelation (broad range: 25–60°C) .

Q. How should researchers address contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or IR spectra may stem from:

  • Stereochemical variations : this compound’s 18β-configuration vs. 18α-isomers (e.g., 18α-hydroxy derivatives) require chiral chromatography for separation .
  • Solvent effects : Chemical shifts in NMR vary with deuterated solvents (e.g., CDCl3 vs. DMSO-d6). Report solvent conditions explicitly .
  • Instrument calibration : Cross-validate spectra with reference compounds (e.g., glabrolide monoacetate: IR peak at 1740 cm<sup>-1</sup> for acetyl groups) .

Methodological Guidelines

  • Data Reporting : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and pharmacological datasets. Include raw NMR files (e.g., .jdx format) in supplementary materials .
  • Literature Review : Leverage Google Scholar’s citation sorting and "Related Articles" feature to identify high-impact studies (e.g., search: "this compound" AND "synthesis") .
  • Ethical Compliance : For in vitro studies, document cell line authentication and ethical approval (e.g., IRB protocols for primary human cells) .

Q. Tables

Key Spectral Data for this compound
UV-Vis (λmax) 243 nm
IR (cm<sup>-1</sup>) 3550 (OH), 1762 (lactone CO), 1665 (conjugated CO)
Melting Point 360–365°C
Optical Rotation [α] +80° (c 0.4, CHCl3)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl glycyrrhetate
Reactant of Route 2
Reactant of Route 2
Methyl glycyrrhetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.